molecular formula C7H11NOS B1622500 2-[(Thiophen-3-ylmethyl)-amino]-ethanol CAS No. 892592-45-9

2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Cat. No.: B1622500
CAS No.: 892592-45-9
M. Wt: 157.24 g/mol
InChI Key: QAXSMAOCBFMSNC-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-ylmethyl)-amino]-ethanol, registered under CAS Number 66200-61-1, is a nitrogen- and sulfur-containing organic compound with the molecular formula C13H15NOS and a molecular weight of 233.33 g/mol . This ethanolamine derivative, which features a thiophene ring, is primarily of interest in chemical synthesis and pharmaceutical research as a versatile building block. Its structure, combining a ethanolamine chain with a thiophen-3-ylmethyl group, makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry where the thiophene moiety is a common pharmacophore . The primary application of this compound is in research and development, serving as a precursor in synthetic organic chemistry. Its molecular structure suggests potential use in the development of compounds for various fields, including materials science. As with many specialized chemical intermediates, it may require specific handling and cold-chain transportation to preserve its stability and purity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophen-3-ylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c9-3-2-8-5-7-1-4-10-6-7/h1,4,6,8-9H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXSMAOCBFMSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406036
Record name 2-(thiophen-3-ylmethylamino)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-45-9
Record name 2-(thiophen-3-ylmethylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectroscopic analysis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Abstract

This technical guide provides a comprehensive spectroscopic profile of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, a molecule of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecule's structural characteristics through a multi-technique spectroscopic approach. We will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of spectral data is emphasized to ensure a self-validating and authoritative resource for researchers, scientists, and drug development professionals. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and scientific integrity.

Introduction and Molecular Structure

The characterization of novel or synthesized chemical entities is the bedrock of modern drug discovery and materials science. 2-[(Thiophen-3-ylmethyl)-amino]-ethanol combines a biologically significant thiophene ring with an amino-ethanol side chain. Thiophene derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1]. The amino-ethanol moiety is also a common feature in pharmacologically active molecules.

Accurate structural elucidation is non-negotiable for understanding a compound's reactivity, mechanism of action, and for meeting regulatory standards. Spectroscopic analysis provides a non-destructive and highly detailed picture of the molecular architecture. This guide synthesizes predictive data based on foundational spectroscopic principles and data from analogous structures to build a complete analytical profile.

Molecular Structure Diagram

The first step in any spectroscopic analysis is to understand the molecule's constituent parts. The structure below is numbered for unambiguous NMR assignments.

molecule_structure cluster_thiophene Thiophene Ring cluster_sidechain Amino-ethanol Side Chain S C2 S->C2 C3 C2->C3 C4 C⁴ C3->C4 C6 C⁶ (CH₂) C3->C6 C5 C⁵ C4->C5 C5->S N7 N⁷ (NH) C6->N7 C8 C⁸ (CH₂) N7->C8 C9 C⁹ (CH₂) C8->C9 O10 O¹⁰ (OH) C9->O10

Caption: Molecular structure of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.[2]

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. The thiophene ring protons are in the aromatic region, while the side-chain protons are in the aliphatic region.

Expected ¹H NMR Data (Predicted, 500 MHz, CDCl₃):

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2 (Thiophene) ~7.30 Triplet (t) 1H Coupled to H4 and H5, appears as a triplet-like signal.
H5 (Thiophene) ~7.10 Doublet of doublets (dd) 1H Coupled to H2 and H4.
H4 (Thiophene) ~7.05 Doublet of doublets (dd) 1H Coupled to H2 and H5.
H6 (-CH₂-N) ~3.80 Singlet (s) 2H Methylene protons adjacent to the thiophene ring and the nitrogen atom.
H9 (-CH₂-O) ~3.65 Triplet (t) 2H Methylene protons adjacent to the hydroxyl group, deshielded by oxygen.[3]
H8 (N-CH₂-) ~2.75 Triplet (t) 2H Methylene protons adjacent to the nitrogen and C9.

| -NH, -OH | 1.5 - 3.5 | Broad Singlet (br s) | 2H | Exchangeable protons; signal can be broad and its position is concentration-dependent. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the number of unique carbon environments in a molecule. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms.

Expected ¹³C NMR Data (Predicted, 125 MHz, CDCl₃):

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C3 (Thiophene) ~140 Aromatic C attached to the side chain.[4]
C2, C5, C4 (Thiophene) 120 - 129 Aromatic carbons of the thiophene ring.[4]
C9 (-CH₂-O) ~61 Carbon attached to the highly electronegative oxygen atom.[5]
C8 (N-CH₂-) ~51 Carbon adjacent to nitrogen.

| C6 (-CH₂-N) | ~48 | Carbon adjacent to the thiophene ring and nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands (Predicted, ATR):

Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
3400 - 3200 Strong, Broad O-H stretch The broadness is due to hydrogen bonding, a hallmark of alcohols.[6]
3350 - 3250 Medium, Broad N-H stretch Characteristic of a secondary amine.
3100 - 3000 Medium Aromatic C-H stretch Associated with the thiophene ring protons.
2950 - 2850 Medium-Strong Aliphatic C-H stretch From the methylene (-CH₂-) groups in the side chain.
~1500 Medium C=C stretch Aromatic ring stretching of the thiophene nucleus.
1250 - 1000 Strong C-O stretch Characteristic of the alcohol functional group.[6]
~1100 Medium C-N stretch From the amine group.

| ~700 | Strong | C-S stretch | Indicative of the thiophene ring.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity. For 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (C₇H₁₁NOS), the exact molecular weight is 157.0561 g/mol .

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 157. This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds upon ionization. The bond between the thiophene ring and the side chain (a benzylic-type position) is a likely point of cleavage.

Plausible Fragmentation Pathway

fragmentation_pathway parent C₇H₁₁NOS⁺˙ m/z = 157 (Molecular Ion) frag1 C₅H₅S⁺ m/z = 97 (Thiophen-3-ylmethyl cation) parent->frag1 α-cleavage frag2 C₂H₆NO⁺ m/z = 60 (Iminium ion) parent->frag2 α-cleavage frag3 C₆H₈NS⁺ m/z = 126 parent->frag3 Loss of ·CH₂OH

Caption: Predicted major fragmentation pathway for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol in EI-MS.

  • α-Cleavage: The most probable fragmentation is the cleavage of the C⁶-N⁷ bond, which is alpha to the thiophene ring. This would result in the highly stable thiophen-3-ylmethyl cation at m/z = 97 . The corresponding fragment would be at m/z = 60.

  • Loss of Hydroxymethyl Radical: Cleavage of the C⁸-C⁹ bond can lead to the loss of a ·CH₂OH radical (mass = 31), resulting in a fragment at m/z = 126 .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The thiophene ring acts as a chromophore. The position of the maximum absorbance (λmax) is characteristic of the conjugated π-system.

  • Expected λmax: Thiophene itself absorbs around 235 nm.[8] Substitution on the ring can cause a bathochromic (red) shift. For 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, an absorption maximum is predicted in the range of 230-245 nm in a polar solvent like ethanol. This corresponds to a π → π* transition within the thiophene ring.[9]

Integrated Spectroscopic Data Summary

This table consolidates the key predicted spectroscopic data for the unambiguous identification of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.

TechniqueParameterPredicted Value(s)
¹H NMR Chemical Shifts (δ, ppm)~7.30, ~7.10, ~7.05 (Thiophene); ~3.80, ~3.65, ~2.75 (Side Chain)
¹³C NMR Chemical Shifts (δ, ppm)~140, 120-129 (Thiophene); ~61, ~51, ~48 (Side Chain)
IR Key Peaks (cm⁻¹)3400-3200 (O-H, N-H), 2950-2850 (C-H), 1250-1000 (C-O)
Mass Spec Key Fragments (m/z)157 (M⁺), 97 (Thiophen-3-ylmethyl cation)
UV-Vis λmax (nm)230 - 245 nm (in Ethanol)

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

analysis_workflow start Sample of 2-[(Thiophen-3-ylmethyl) -amino]-ethanol nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy (ATR) start->ir ms Mass Spectrometry (GC-MS or LC-MS) start->ms uv UV-Vis Spectroscopy start->uv data Data Integration & Structural Confirmation nmr->data ir->data ms->data uv->data

Caption: Standard workflow for the complete spectroscopic characterization of the target compound.

NMR Spectroscopy Protocol[10]
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of the sample into a clean vial.

    • Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Vortex until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm and the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy Protocol[10]
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Clean the ATR crystal with isopropanol and allow it to dry.

    • Acquire a background spectrum.

    • Place one drop of the neat liquid sample onto the center of the ATR crystal.

  • Data Acquisition Parameters:

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry Protocol[10]
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (GC-MS).

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol.

  • GC Parameters (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

UV-Vis Spectroscopy Protocol
  • Objective: To determine the electronic absorption properties.

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample in spectroscopic grade ethanol.

    • Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0.

    • Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Use pure ethanol as the blank reference.

    • Scan the sample from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST WebBook. 2-Thiopheneethanol IR Spectrum. [Link]

  • PubChem. 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. [Link]

  • ResearchGate. (2022). 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. [Link]

  • NIST WebBook. Ethanol, 2-[[3-(methylamino)propyl]amino]-, s-ester with phosphorothioic acid, hydrate IR Spectrum. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • ResearchGate. (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b) Excitation (dotted line) and emission (solid lines) spectra of compound 1–3 in ethanol solution. [Link]

  • NIST WebBook. 2-Thiopheneethanol Mass Spectrum. [Link]

  • Journal of the Chemical Society of Japan. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

  • ResearchGate. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. [Link]

  • Google Patents. CN101885720A - Method for synthesizing 2-thiophene ethylamine.
  • BMRB. Entry bmse000307 - 2-Amino-1-phenylethanol. [Link]

  • Google Patents. CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of ethanol. [Link]

  • ResearchGate. Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii).... [Link]

  • PubChem. 2-(Methylamino)ethanol. [Link]

  • University of Tartu. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]

  • NIST WebBook. Ethanol, 2-[(phenylmethyl)amino]- Mass Spectrum. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Biological Activity of Thiophene Ethanolamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacology of thiophene ethanolamine derivatives . This guide focuses on the specific pharmacophore 1-(thiophen-2-yl)-2-aminoethanol, a bioisostere of the classical phenylethanolamine beta-blockers (e.g., sotalol, isoproterenol), while also addressing broader applications in antimicrobial and anticancer research where this scaffold is relevant.

Executive Summary

Thiophene ethanolamine derivatives represent a critical class of "bioisosteres" in medicinal chemistry. By replacing the phenyl ring of classical adrenergic agonists/antagonists with a thiophene ring, researchers modulate lipophilicity, metabolic stability, and receptor binding affinity.

The core structure, 2-amino-1-(2-thienyl)ethanol , is primarily recognized for its potent


-adrenergic blocking activity . However, recent structural modifications have expanded its utility into antimicrobial  and anticancer  domains. This guide dissects the structure-activity relationships (SAR), synthesis pathways, and validation protocols for this chemical family.

Chemical Structure & Synthesis

The defining feature of this class is the ethanolamine side chain attached to a thiophene heterocycle.

The Core Scaffold

The molecule consists of three critical domains:

  • The Thiophene Ring: Acts as an electron-rich, lipophilic bioisostere of the phenyl ring.

  • The Chiral Hydroxyl Group: Essential for H-bonding with the receptor (typically the

    
    -hydroxyl group interacts with Asn293 in 
    
    
    
    -adrenergic receptors).
  • The Amino Terminus: Protonated at physiological pH, forming an ionic bond with Asp113 in the receptor pocket.

Synthetic Pathway

The most robust synthesis involves the functionalization of 2-acetylthiophene.

Figure 1: General Synthesis Scheme (DOT Visualization)

Synthesis Start 2-Acetylthiophene Step1 Bromination (Br2 / HBr) Start->Step1 Inter1 2-Bromoacetylthiophene Step1->Inter1 Step2 Amination (R-NH2) Inter1->Step2 Inter2 Aminoketone Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Final Thiophene Ethanolamine (Target) Step3->Final

Caption: Step-wise synthesis from 2-acetylthiophene to the final ethanolamine derivative via bromination and reduction.

Pharmacological Profiles[1][2][3][4][5]

Cardiovascular: -Adrenergic Blockade

This is the most well-characterized activity. Thiophene analogs of propranolol and isoproterenol exhibit competitive antagonism at


 and 

receptors.
  • Mechanism: They occupy the orthosteric binding site of the GPCR, preventing catecholamine (epinephrine/norepinephrine) binding.

  • Potency: Dihalogenated derivatives (e.g., 4,5-dichloro-2-thienyl) often exceed the potency of their phenyl counterparts due to enhanced lipophilicity and specific halogen-pocket interactions.

  • Stereoselectivity: The (-)-enantiomer is typically 50-100x more potent than the (+)-enantiomer, mirroring the SAR of phenylethanolamines.

Antimicrobial & Anticancer Activity

While less dominant than the cardiovascular profile, specific derivatives (often with bulky N-substituents or fused ring systems) show activity against:[1]

  • Bacterial Targets: Disruption of bacterial cell membranes (similar to cationic amphiphiles).

  • Cancer Targets: Inhibition of tubulin polymerization and induction of apoptosis in HeLa and PANC-1 lines.

Table 1: Comparative Biological Activity Data

Compound ClassSubstituent (R on N)Ring Sub.Primary ActivityRelative Potency (Ref)
Thienyl-Ethanolamine IsopropylH

-Blocker
0.8x Propranolol
Thienyl-Ethanolamine tert-Butyl4,5-Dichloro

-Blocker
1.2x Propranolol
Thienyl-Ethanolamine Isopropyl3-BromoInactive< 0.1x Propranolol
Bis-Thiophene Pyrazole-linkedMethylAntimicrobialHigh (vs. S. aureus)

Structure-Activity Relationship (SAR)[7][8]

The biological output is strictly controlled by steric and electronic factors.

Figure 2: SAR Logic Map (DOT Visualization)

SAR Core Thiophene Ethanolamine Scaffold Ring Thiophene Ring (Bioisostere of Phenyl) Core->Ring Linker Ethanolamine Chain (-CH(OH)-CH2-) Core->Linker Amine Terminal Amine (-NH-R) Core->Amine Ring_Sub C4/C5 Halogenation: Increases Lipophilicity & Potency Ring->Ring_Sub Ring_Bad C3 Substitution: Steric Clash (Decreases Activity) Ring->Ring_Bad Linker_OH Hydroxyl Group: Essential for H-Bonding (Asn293) Linker->Linker_OH Linker_Alpha Alpha-Methylation: Decreases Beta-blocking Activity Linker->Linker_Alpha Amine_R N-Substituent: Isopropyl/t-Butyl required for Beta-Receptor Affinity Amine->Amine_R

Caption: SAR map highlighting critical substitution sites. Green nodes indicate activity enhancers; Red nodes indicate activity killers.

Key SAR Insights:
  • The "Magic" Nitrogen: A branched alkyl group (isopropyl or t-butyl) is mandatory for

    
    -antagonistic activity.[2] Primary amines lose potency; tertiary amines lose affinity.
    
  • Ring Substitution: Substitution at the C3 position of the thiophene ring abolishes activity due to steric hindrance with the receptor pocket. Substitution at C4 or C5 (especially with Cl or Br) maintains or enhances activity.

  • Bioisosterism: The sulfur atom in thiophene confers different electronic properties than the vinyl group in benzene, often resulting in altered metabolic half-lives (CYP450 interaction).

Experimental Protocols

Protocol A: Synthesis of N-tert-butyl-2-amino-1-(2-thienyl)ethanol

Objective: Synthesize the core beta-blocking scaffold.

  • Bromination: Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours. Pour into ice water, extract with ether, and dry (MgSO4) to yield 2-bromoacetylthiophene.

  • Amination: Dissolve the bromo-ketone (5 mmol) in dry ethanol. Add tert-butylamine (15 mmol) dropwise (excess amine acts as a scavenger). Reflux for 3 hours. Evaporate solvent to obtain the aminoketone hydrobromide.

  • Reduction: Suspend aminoketone in methanol. Add NaBH4 (10 mmol) portion-wise at 0°C. Stir at room temperature for 4 hours.

  • Workup: Quench with dilute HCl. Basify with NaOH to pH 10. Extract with dichloromethane. Recrystallize from hexane/ethyl acetate.

Protocol B: In Vitro -Blocking Assay (Guinea Pig Atrium)

Objective: Determine the


 value (measure of antagonist affinity).
  • Tissue Prep: Isolate right atria from Dunkin-Hartley guinea pigs. Suspend in Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins.

  • Agonist Curve: Construct a cumulative concentration-response curve for Isoprenaline (agonist) to establish baseline heart rate response.

  • Antagonist Incubation: Wash tissue. Incubate with the test thiophene derivative (e.g.,

    
     M) for 30 mins.
    
  • Re-challenge: Repeat Isoprenaline curve.

  • Calculation: Calculate the Dose Ratio (DR). Plot log(DR-1) vs. -log[Antagonist] (Schild Plot). The X-intercept is the

    
    .
    

Future Outlook

The thiophene ethanolamine scaffold is evolving beyond cardiovascular medicine. Current trends indicate:

  • Hybrid Molecules: Linking thiophene ethanolamines with nitric oxide donors to create dual-action antihypertensives.

  • CNS Targeting: Utilizing the high lipophilicity of halogenated thiophenes to cross the blood-brain barrier for treating anxiety or specific glioblastomas.

References

  • Conde, S., et al. (1977). "beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives."[3] Journal of Medicinal Chemistry. Link

  • Mabkhot, Y. N., et al. (2013).[4][5] "Synthesis and antimicrobial activity of some new thieno[2,3-b]thiophene derivatives." Molecules. Link

  • Mishra, R., et al. (2020).[6] "A Review on Anticancer Activities of Thiophene and Its Analogs." Mini Reviews in Medicinal Chemistry. Link

  • Swain, R. M., et al. (2023).[7] "Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells."[7] PLOS ONE. Link[7]

  • Klabunde, R. E. (2021). "Beta-Adrenoceptor Antagonists (Beta-Blockers)."[8][2][9] CV Pharmacology. Link

Sources

Methodological & Application

Introduction: The Analytical Imperative for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

2-[(Thiophen-3-ylmethyl)-amino]-ethanol is a molecule of interest possessing a secondary amine and a primary alcohol functional group, attached to a thiophene moiety. Whether this compound is a novel drug candidate, a critical process intermediate, or a potential impurity, the ability to accurately and reliably quantify it is paramount. Its presence in complex matrices—ranging from reaction mixtures and final drug products to biological fluids—necessitates robust analytical methods to ensure safety, efficacy, and quality.

This guide provides a comprehensive overview of two effective analytical strategies for the quantification of this analyte. We will explore the inherent chemical challenges this molecule presents and detail two validated protocols: a High-Performance Liquid Chromatography (HPLC) method requiring derivatization for enhanced sensitivity, and a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are presented with a focus on the scientific rationale behind procedural choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Analytical Challenges & Strategic Approach

The chemical structure of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol presents specific analytical challenges that guide our method development strategy:

  • High Polarity: The presence of both an amine and a hydroxyl group makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase HPLC columns (like C18) and potential peak tailing due to interactions with residual silanols on the stationary phase.[4][5]

  • Lack of a Strong Chromophore: The thiophene ring provides some UV absorbance, but it may not be sufficient for achieving the low limits of detection required for impurity analysis or pharmacokinetic studies. For high-sensitivity HPLC, derivatization is often necessary to attach a molecule with a strong UV-absorbing or fluorescent tag.[6][7]

  • Matrix Complexity: When analyzing samples from biological fluids or formulated drug products, co-eluting matrix components can interfere with the analyte peak, compromising accuracy.[8] This necessitates highly selective analytical techniques.

Our strategic approach is therefore twofold:

  • For routine analysis where high sensitivity is key but mass spectrometry is unavailable: An HPLC method with pre-column derivatization to introduce a fluorescent tag, enabling precise quantification with fluorescence detection (FLD).

  • For ultimate selectivity and sensitivity, especially in complex matrices: An LC-MS/MS method that leverages the analyte's mass-to-charge ratio for unambiguous identification and quantification.

Methodology I: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is predicated on a pre-column derivatization step to enhance the detectability of the analyte. We will use 9-fluorenylmethyl chloroformate (FMOC-Cl), a reagent that reacts with both primary and secondary amines to form a highly fluorescent derivative, making it ideal for this application.[9]

Causality Behind Experimental Choices
  • Derivatization Agent (FMOC-Cl): Chosen for its high reactivity with secondary amines under mild conditions and the resulting derivative's strong fluorescence, which provides significantly lower detection limits than UV absorbance.[9][10]

  • Column Choice (Reversed-Phase C18): After derivatization, the non-polar fluorenyl group significantly increases the hydrophobicity of the analyte, making it well-suited for retention and separation on a standard C18 column.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to effectively separate the derivatized analyte from excess reagent and by-products, ensuring a clean baseline and accurate integration.

  • Detection (Fluorescence): FLD is inherently more selective and often more sensitive than UV detection, as fewer matrix components will naturally fluoresce at the chosen excitation and emission wavelengths.

Experimental Protocol: HPLC-FLD

A. Reagents and Materials

  • 2-[(Thiophen-3-ylmethyl)-amino]-ethanol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate Buffer (0.1 M, pH 8.5)

  • Formic Acid

B. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample (e.g., drug substance, reaction mixture) in methanol to achieve an expected analyte concentration within the calibration range. For biological samples, a protein precipitation step (e.g., adding 3 parts ice-cold acetonitrile to 1 part plasma) followed by centrifugation is required before derivatization.[11]

C. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 8.5). Vortex briefly.

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex immediately for 30 seconds and allow the reaction to proceed at room temperature for 10 minutes.[10]

  • To quench the reaction, add 100 µL of a 0.1 M glycine solution (to react with excess FMOC-Cl). Vortex for 10 seconds.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

D. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent with a fluorescence detector.

  • Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) %B
    0.0 40
    15.0 95
    17.0 95
    17.1 40

    | 20.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation: 265 nm, Emission: 315 nm.

Workflow Diagram: HPLC-FLD Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Test Sample Dilution Serial Dilution in Methanol Sample->Dilution Standard Reference Standard Standard->Dilution Buffer Add Borate Buffer Dilution->Buffer FMOC Add FMOC-Cl Solution Buffer->FMOC React Vortex & React (10 min) FMOC->React Quench Quench with Glycine React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC-FLD Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection (Ex: 265 nm, Em: 315 nm) Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample/ Test Solution Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize MRM MRM Detection (Q1/Q3 Transition) Ionize->MRM Quantify Quantification (Analyte/IS Ratio) MRM->Quantify

Sources

Developing Derivatives of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol: A Guide to Synthesis, Characterization, and Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its isosteric relationship with the benzene ring allows for favorable interactions with biological targets, while its unique electronic properties can impart desirable pharmacokinetic profiles. The compound 2-[(Thiophen-3-ylmethyl)-amino]-ethanol presents a versatile platform for the development of novel therapeutic agents. This molecule incorporates the biologically active thiophene moiety, a secondary amine that can be readily functionalized, and a primary alcohol that offers an additional site for chemical modification.

This comprehensive guide provides detailed protocols for the synthesis of the parent compound, 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, and the subsequent development of a diverse library of derivatives. We will explore N-acylation, N-alkylation, and N-sulfonylation of the secondary amine, as well as strategies for the purification and rigorous characterization of these novel chemical entities. Furthermore, this document outlines detailed application notes for the preliminary biological evaluation of the synthesized compounds, including in vitro cytotoxicity and antibacterial screening assays, to identify promising lead candidates for further drug development.

Part 1: Synthesis of the Parent Compound: 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

The synthesis of the parent compound is achieved through a reductive amination reaction between thiophene-3-carbaldehyde and ethanolamine. This method is a cornerstone of amine synthesis due to its efficiency and selectivity, avoiding the common issue of over-alkylation.[3]

Reaction Scheme:

cluster_reagents Reagents cluster_product Product Parent_Compound 2-[(Thiophen-3-ylmethyl)-amino]-ethanol Product N-Acyl Derivative Parent_Compound->Product Acyl_Chloride + Acyl Chloride (R-COCl) Acyl_Chloride->Product Base Base (e.g., Triethylamine) Base->Product cluster_reagents Reagents cluster_product Product Parent_Compound 2-[(Thiophen-3-ylmethyl)-amino]-ethanol Product N-Alkyl Derivative Parent_Compound->Product Alkyl_Halide + Alkyl Halide (R-X) Alkyl_Halide->Product Base Base (e.g., K2CO3) Base->Product cluster_reagents Reagents cluster_product Product Parent_Compound 2-[(Thiophen-3-ylmethyl)-amino]-ethanol Product N-Sulfonyl Derivative Parent_Compound->Product Sulfonyl_Chloride + Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Chloride->Product Base Base (e.g., Pyridine) Base->Product cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent and incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Sources

Characterizing the Molecular Interactions of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thiophene Derivative

The compound 2-[(Thiophen-3-ylmethyl)-amino]-ethanol belongs to a class of molecules containing a thiophene ring, a structural motif of significant interest in medicinal chemistry. Thiophene and its derivatives are recognized as "privileged pharmacophores" due to their diverse biological activities and are components of numerous FDA-approved drugs, including anti-inflammatory agents, anticancer therapies, and antipsychotics.[1][2][3][4][5] The thiophene ring's sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself often serves as a bio-isosteric replacement for phenyl groups in drug design.[1][2] The presence of a secondary amine and a hydroxyl group in 2-[(Thiophen-3-ylmethyl)-amino]-ethanol further suggests its potential to form multiple non-covalent interactions with biological macromolecules.

This guide provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate the molecular interactions of this novel compound. We will proceed from initial in silico target prediction to rigorous biophysical characterization and finally to validation of target engagement in a cellular context. This structured approach is designed to build a robust understanding of the compound's mechanism of action, a critical step in the drug discovery pipeline.

Phase 1: Target Hypothesis Generation and Preliminary Assessment

Before embarking on extensive wet-lab experiments, a combination of computational methods and basic compound characterization can provide crucial direction and ensure data integrity.

In Silico Target Prediction

The initial step is to generate a list of potential protein targets. Modern computational tools offer a rapid and cost-effective means to scan the proteome for proteins that may bind to our compound of interest.[6][7] These methods can be broadly categorized:

  • Structure-Based Methods: If the 3D structure of potential targets is known, docking simulations can predict the binding pose and affinity of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol within the protein's binding sites.[7]

  • Ligand-Based Methods: These approaches compare the compound's features to those of known ligands with established biological targets, using techniques like 2D fingerprinting and 3D shape similarity.[8]

  • Machine Learning and AI: Advanced algorithms, including deep learning, can predict drug-target interactions by learning from vast datasets of known binding affinities and molecular features.[8][9][10]

These computational predictions do not confirm an interaction but generate a tractable list of high-probability targets for subsequent experimental validation.[8]

Physicochemical Characterization

The reliability of all subsequent biological and biophysical assays depends on the quality and behavior of the compound in aqueous solutions.

Protocol: Essential Physicochemical Profiling

  • Purity Analysis:

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Purpose: To confirm the identity and determine the purity of the compound. A purity of >95% is recommended for most biological assays.

  • Solubility Determination:

    • Method: Kinetic or thermodynamic solubility assays in relevant biological buffers (e.g., PBS, HEPES).

    • Purpose: To establish the maximum concentration at which the compound remains in solution, preventing compound precipitation which can lead to false-positive results.

  • Stability Assessment:

    • Method: Incubate the compound in assay buffer at relevant temperatures (e.g., room temperature, 37°C) over time and analyze degradation using HPLC.

    • Purpose: To ensure the compound does not degrade during the course of an experiment, which would affect the accuracy of measured binding parameters.

Phase 2: Experimental Target Identification and Validation

With a list of putative targets from in silico screening, the next phase involves identifying which of these proteins, or potentially novel targets, directly bind to the compound.

Affinity-Based Target Pulldown

Affinity chromatography is a classic and powerful method for isolating binding partners from complex biological mixtures like cell lysates.[11][12][13]

Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Covalently attach 2-[(Thiophen-3-ylmethyl)-amino]-ethanol to a solid support (e.g., agarose beads). This typically requires a derivative of the compound with a suitable linker arm.

  • Incubation: Incubate the compound-conjugated beads with a cell lysate. Target proteins will bind to the immobilized compound.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE, and identify the specific protein bands using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[11]

A crucial control for this experiment is to perform a parallel pulldown with beads that have not been conjugated with the compound or are conjugated with a structurally similar but biologically inactive analog.

Phase 3: Biophysical Characterization of the Interaction

Once a direct binding partner is identified, the next critical step is to quantitatively characterize the interaction. This involves determining the binding affinity, kinetics, and thermodynamics, which together provide a detailed picture of the molecular recognition event.

Surface Plasmon Resonance (SPR) for Kinetics and Affinity

SPR is a label-free, real-time technique that has become a gold standard for studying biomolecular interactions.[14][15] It measures the change in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[14][16][17] This allows for the determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

Protocol: SPR Analysis of Protein-Small Molecule Interaction

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface using a method like amine coupling.[14]

  • Analyte Preparation: Prepare a series of precise dilutions of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol in a suitable running buffer.

  • Interaction Analysis:

    • Association: Inject the different concentrations of the compound over the sensor surface and monitor the binding in real-time.

    • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound from the protein.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ.

ParameterDescriptionTypical Value Range
kₐ (on-rate) The rate of complex formation.10³ - 10⁷ M⁻¹s⁻¹
kₑ (off-rate) The rate of complex decay.10⁻¹ - 10⁻⁵ s⁻¹
Kₑ (dissociation constant) The measure of binding affinity (kₑ/kₐ).mM - pM
A summary of kinetic and affinity parameters obtained from SPR analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC is the only technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of all thermodynamic parameters in a single experiment.[18][19] This provides deep insight into the forces driving the interaction. ITC measures the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[20][21] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Protocol: ITC Measurement of Binding Thermodynamics

  • Sample Preparation: Prepare the purified target protein in a suitable buffer in the ITC sample cell. Prepare a concentrated solution of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol in the same buffer in the injection syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine Kₐ, ΔH, and n.

ParameterDescriptionInterpretation
ΔG (Gibbs Free Energy) Overall binding energy.Negative for spontaneous binding.
ΔH (Enthalpy) Heat change from bond formation/breakage.Favorable (negative) for H-bonds, van der Waals.
TΔS (Entropy) Change in disorder.Favorable (positive) for hydrophobic interactions.
Thermodynamic parameters derived from ITC, providing insight into the binding mechanism.

Phase 4: Cellular Target Engagement

Confirming that a compound binds to its target in vitro is essential, but demonstrating that it engages the target within the complex environment of a living cell is a critical step for validating its biological relevance.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying drug-target engagement in intact cells and tissues.[22][23] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[23][24]

Protocol: CETSA for In-Cell Target Engagement

  • Cell Treatment: Treat intact cells with varying concentrations of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[24]

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method like Western blotting or an immunoassay.[23]

A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization of the target protein.[25]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that can quantitatively measure compound binding to a target protein in live cells.[26][27] It relies on energy transfer from a bioluminescent donor (like NanoLuc® Luciferase) fused to the target protein to a fluorescent acceptor.[26][28][29] In a target engagement assay, a fluorescent tracer that binds to the target competes with the unlabeled test compound.

Protocol: NanoBRET® Target Engagement Assay

  • Cell Line Generation: Create a cell line that expresses the target protein fused to NanoLuc® Luciferase.

  • Assay Setup: Add a cell-permeable fluorescent tracer that binds to the target protein. This results in a BRET signal due to the proximity of the donor and acceptor.

  • Compound Competition: Add 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. If it binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[26]

  • Data Analysis: Generate a dose-response curve by plotting the BRET signal against the compound concentration to determine the IC₅₀, which reflects the compound's affinity for the target in a live-cell context.

Visualizing the Workflow and Potential Pathways

G cluster_0 Phase 1: In Silico & Preliminary cluster_1 Phase 2: Target ID cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Cellular Engagement in_silico In Silico Target Prediction affinity Affinity Pulldown + Mass Spec in_silico->affinity Hypothesized Targets physchem Physicochemical Characterization physchem->affinity spr Surface Plasmon Resonance (Kinetics & Affinity) affinity->spr Validated Target itc Isothermal Titration Calorimetry (Thermodynamics) affinity->itc cetsa Cellular Thermal Shift Assay (CETSA) spr->cetsa itc->cetsa bret BRET Assay (Live-Cell Affinity) cetsa->bret

G compound 2-[(Thiophen-3-ylmethyl) -amino]-ethanol receptor Hypothetical GPCR Target compound->receptor Binding & Activation compound->inhibitor g_protein G Protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase cellular_response Cellular Response (e.g., Gene Transcription) kinase->cellular_response inhibitor->receptor

Conclusion

The experimental framework detailed in this application note provides a systematic and robust pathway for the comprehensive characterization of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol's molecular interactions. By integrating computational prediction, biophysical analysis, and cellular target engagement assays, researchers can build a high-confidence profile of the compound's mechanism of action. This multi-faceted approach ensures scientific rigor and provides the critical data necessary to advance promising compounds through the drug discovery and development process. Each phase builds upon the last, creating a self-validating system that moves from broad hypothesis to specific, quantitative, and biologically relevant understanding.

References

  • Verma, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Lin, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available at: [Link]

  • Patsnap. (2025). What are computational methods for rational drug design?. Patsnap Synapse. Available at: [Link]

  • Cold Spring Harbor Protocols. (2012). Filter-Binding Assay for Analysis of RNA–Protein Interactions. CSH Protocols. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Pharmaceutical Research International. Available at: [Link]

  • Al-Barakati, A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. OpenWetWare. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. Available at: [Link]

  • Rio, D.C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. Available at: [Link]

  • Suvarna, K., et al. (2025). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol. Available at: [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link]

  • Read Lab. (n.d.). Protocols | Filter Binding Assay. University at Buffalo. Available at: [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. PubMed. Available at: [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Gyan Sanchay. Available at: [Link]

  • Verma, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Egieyeh, S.A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • Udenfriend, S., et al. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry. Available at: [Link]

  • Patsnap. (2025). How are target proteins identified for drug discovery?. Patsnap Synapse. Available at: [Link]

  • Mendonça Junior, F.J.B. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Bello, R. (2024). Advances in Computational Drug Design: Machine Learning Techniques for Predicting Drug-Target Interactions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Cytiva. Available at: [Link]

  • Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC - NIH. Available at: [Link]

  • XanTec. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective. XanTec. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Mathew, E. (2023). A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

  • Velazquez-Campoy, A., et al. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Bio-protocol. Available at: [Link]

  • Pica, A., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC - NIH. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • News-Medical.Net. (2023). Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. Available at: [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available at: [Link]

  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. Available at: [Link]

  • Frontiers. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. Available at: [Link]

  • Promega Corporation. (2026). Promega launches live-cell platform to expand the druggable proteome. Wiley. Available at: [Link]

  • LookChem. (n.d.). 2-THIOPHENE ETHANOL. LookChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiopheneethanol. PubChem. Available at: [Link]

Sources

Application Note: Purification Protocols for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol presents a classic challenge in organic process development: isolating a polar, secondary amine containing a potentially sensitive thiophene moiety. This molecule is amphiphilic, possessing both a basic secondary amine and a polar hydroxyl group, which often leads to "oiling out" rather than crystallization and significant tailing during silica chromatography.

This guide details a three-tiered purification strategy designed to transition the crude reaction mixture into an analytical standard.

  • Tier 1 (The Workhorse): Modified Acid-Base Extraction with Bisulfite Scavenging.

  • Tier 2 (High Purity): Amine-Modified Flash Chromatography.

  • Tier 3 (Solid State): Salt Formation (Oxalate/HCl) for long-term stability.

Chemical Context & Impurity Profile

Understanding the synthesis route (typically reductive amination) is critical for anticipating impurities.

Target Structure:

  • Core: Secondary Amine (pKa ~9.5).

  • Functionality: Primary Alcohol (Polarity anchor), Thiophene Ring (Acid-sensitive, oxidation-prone).

Common Impurities:

Impurity Type Source Physicochemical Behavior Removal Strategy
Thiophene-3-carbaldehyde Unreacted Starting Material Lipophilic, Neutral Bisulfite Wash (Forms water-soluble adduct).
Ethanolamine Unreacted Starting Material Highly Polar, Basic, Water Soluble Water Washes (Post-reaction).
Tertiary Amine (Bis-alkyl) Over-alkylation Byproduct Lipophilic, Basic Chromatography (Elutes before product).

| Boron Salts | Reducing Agent Residue | Inorganic | Acid Hydrolysis during workup. |

Tier 1: Modified Acid-Base Extraction Protocol

Best for: Removing non-basic impurities (aldehydes) and bulk purification.

This is not a standard "shake and separate." We incorporate a Bisulfite Scavenge step to specifically target unreacted thiophene aldehyde, which often co-elutes with the product on silica.

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Saturated Aqueous Sodium Bisulfite (

    
    ).
    
  • 1M Hydrochloric Acid (HCl).

  • 4M Sodium Hydroxide (NaOH).

  • Brine.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in DCM (10 mL per gram of crude).

    • Note: DCM is preferred over EtOAc here as it solubilizes the free base amine better and prevents emulsions.

  • Aldehyde Scavenge (Crucial): Wash the organic phase twice with Saturated

    
      (1:1 vol/vol).
    
    • Mechanism:[2][3][4][5] Unreacted aldehyde forms a water-soluble bisulfite adduct and is removed in the aqueous layer.

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x volumes).

    • Target: The amine product is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities (sulfones, non-basic thiophene byproducts) stay in the DCM.
      
    • Check: The aqueous layer pH should be < 2.

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals. Discard this organic wash.

  • Basification: Cool the acidic aqueous phase to 0°C (ice bath). Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base amine oils out.

  • Final Extraction: Extract the basic aqueous phase with DCM (3 x volumes).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Tier 2: Amine-Modified Flash Chromatography

Best for: Removing tertiary amine byproducts and achieving >98% purity.

Secondary amines interact strongly with the acidic silanols on silica gel, causing peak tailing and yield loss. We must "deactivate" the silica.[6]

Stationary Phase & Mobile Phase[7][8][9]
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA) .
    
Protocol
  • Column Pre-treatment: Flush the column with 2 column volumes (CV) of Mobile Phase B (containing the amine modifier) before loading the sample. This neutralizes active silanol sites.[7]

  • Equilibration: Flush with 100% DCM (2 CV).

  • Loading: Load sample as a concentrated solution in DCM.

  • Gradient Elution:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: 0% → 50% Mobile Phase B.

    • Note: The tertiary amine byproduct (bis-alkylated) usually elutes significantly earlier than the desired secondary amine product due to the lack of H-bond donor capability.

  • Detection: Monitor at 254 nm (Thiophene absorption). Stain with Ninhydrin (Secondary amines turn deep red/purple) or Dragendorff’s Reagent (Orange precipitate).

Tier 3: Salt Formation & Crystallization

Best for: Long-term storage and stability against oxidation.

The free base is an oil that may darken (oxidize) over time. Converting it to a crystalline salt stabilizes the thiophene ring and the amine.

Screening Strategy

Thiophene amines often crystallize well as Hydrochlorides or Oxalates .

Option A: Hydrochloride Salt (Standard)
  • Dissolve 1g of purified free base in 5 mL dry Diethyl Ether or EtOAc.

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

  • A white precipitate should form immediately.

  • Filter under Nitrogen/Argon to avoid hygroscopic water uptake.

Option B: Oxalate Salt (If HCl yields an oil)
  • Dissolve 1g of free base in 5 mL warm Ethanol (EtOH).

  • In a separate vial, dissolve 1 equivalent of Oxalic Acid in 2 mL warm EtOH.

  • Mix the hot solutions.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Oxalate salts often form large, stable needles suitable for X-ray diffraction.

Process Visualization

Workflow Diagram

G cluster_extraction Tier 1: Acid-Base Workup cluster_chroma Tier 2: Chromatography cluster_salt Tier 3: Stabilization Start Crude Reaction Mixture (Thiophene-3-carbaldehyde + Ethanolamine) Dissolve Dissolve in DCM Start->Dissolve Bisulfite Wash w/ Sat. NaHSO3 (Removes Aldehyde) Dissolve->Bisulfite AcidExt Extract w/ 1M HCl (pH < 2) Bisulfite->AcidExt Basify Basify Aqueous to pH > 12 (NaOH) AcidExt->Basify  Aqueous Layer   BackExt Back Extract into DCM Basify->BackExt Flash Flash Chromatography (DCM/MeOH + 1% NH4OH) BackExt->Flash  Conc. Oil   SaltScreen Salt Formation (HCl vs Oxalate) Flash->SaltScreen Final Pure Crystalline Solid SaltScreen->Final

Caption: Integrated purification workflow emphasizing the critical bisulfite scavenging step for aldehyde removal prior to chromatography.

Quality Control & Storage

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Thiophene protons (δ 7.0–7.5 ppm) and distinct methylene doublets.
Purity HPLC (C18, 0.1% Formic Acid)> 98.0% Area under curve (254 nm).
Residual Solvent GC-Headspace< 5000 ppm (ICH limits).
Storage PhysicalStore under Argon at -20°C. Protect from light (amber vial).

Safety Note: Thiophene derivatives can be skin sensitizers. Handle all crude and purified materials in a fume hood with nitrile gloves.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Amine Purification Techniques: "Purification of Reaction Mixtures: Acid-Base Extraction." Chemistry LibreTexts.

  • Flash Chromatography of Amines: "Flash Column Chromatography Guide: Purifying Amines." Biotage Application Notes.

  • Thiophene Stability & Handling: "Thiophene and Its Derivatives: Synthesis and Applications." Frontiers in Chemistry.

  • Salt Formation Strategy: "Preparation of Pharmaceutical Salts: Selection and Optimization." Organic Process Research & Development.

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol as a Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the in vitro evaluation of the novel compound, 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, as a potential inhibitor of monoamine oxidase (MAO). The protocols detailed herein are designed to be robust and reliable, enabling researchers to ascertain the compound's inhibitory activity and selectivity towards the two major isoforms of MAO, MAO-A and MAO-B.

Monoamine oxidases are mitochondrial enzymes critical to the metabolism of monoamine neurotransmitters, such as serotonin and dopamine.[1] Their dysfunction has been implicated in a range of neurological disorders, including depression and Parkinson's disease.[2][3] Consequently, the identification of novel MAO inhibitors remains a significant endeavor in drug discovery.[4] The structural features of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, particularly the presence of an amino-ethanol moiety and a thiophene ring, suggest a potential interaction with the active site of MAO enzymes. The following protocols are designed to rigorously test this hypothesis.

Section 1: Overview of Monoamine Oxidase (MAO) Inhibition Assays

The primary method for assessing MAO inhibition involves monitoring the enzymatic activity in the presence and absence of the test compound. This can be achieved through various detection methods, including fluorometric, luminescent, and spectrophotometric assays.[1][5] Fluorometric assays are widely employed due to their high sensitivity, stability, and adaptability to high-throughput screening (HTS) formats.[2][5][6]

The general principle of these assays involves the MAO-catalyzed oxidation of a substrate, which leads to the production of a detectable signal. For instance, a common approach is to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[3][7] This H₂O₂ can then react with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[5]

Alternatively, luminescent assays offer even higher sensitivity and a lower rate of false hits compared to fluorescent methods.[8] These assays utilize a luminogenic MAO substrate that is converted into luciferin upon reaction with MAO. The subsequent reaction with luciferase produces a light signal directly proportional to MAO activity.[8] Spectrophotometric methods, while also effective, may have limitations in terms of sensitivity for HTS applications.[1]

Logical Workflow for MAO Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential MAO inhibitors.

MAO_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action A High-Throughput Screening (HTS) Single concentration of test compound B Dose-Response Curve Generation (IC50 Determination) A->B Active Compounds C Assay against MAO-A and MAO-B isoforms B->C Potent Inhibitors D Reversibility Studies (e.g., Dialysis) C->D Selective/Non-selective Inhibitors

Caption: Workflow for MAO inhibitor screening and characterization.

Section 2: Detailed Protocol for Fluorometric MAO-B Inhibitor Screening Assay

This protocol is adapted for a 96-well plate format and is suitable for determining the inhibitory potential of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol against human recombinant MAO-B.

Principle of the Assay

The assay quantifies the activity of MAO-B by measuring the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate, such as p-tyramine.[3][6] The generated H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. A reduction in fluorescence in the presence of the test compound indicates inhibition of the enzyme.

Signaling Pathway of the Fluorometric Assay

Fluorometric_MAO_Assay cluster_enzymatic Enzymatic Reaction cluster_detection Fluorescent Detection MAO_B MAO-B Product p-Hydroxyphenylacetaldehyde + NH₃ MAO_B->Product H2O2 H₂O₂ MAO_B->H2O2 Substrate p-Tyramine Substrate->MAO_B HRP HRP Fluorescent_Product Resorufin (Fluorescent) HRP->Fluorescent_Product Probe Fluorescent Probe (e.g., Amplex Red) Probe->HRP H2O2_input->HRP

Caption: Principle of the fluorometric MAO-B assay.

Materials and Reagents
  • Human recombinant MAO-B (commercially available)

  • 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (test compound)

  • Selegiline (a known selective MAO-B inhibitor, as a positive control)[9]

  • p-Tyramine (MAO substrate)[6]

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • DMSO (for dissolving compounds)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of approximately 530-560 nm and 580-590 nm, respectively.[2]

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Selegiline in DMSO (e.g., 1 mM).

    • Prepare serial dilutions of the test compound and Selegiline in Assay Buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare a working solution of human MAO-B in Assay Buffer. The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the assay.

    • Prepare the substrate solution (p-Tyramine) in Assay Buffer.

    • Prepare the detection reagent by mixing the fluorescent probe and HRP in Assay Buffer. Protect this solution from light.

  • Assay Procedure:

    • Add 40 µL of Assay Buffer to all wells of the 96-well plate.

    • Add 5 µL of the diluted test compound or control (Selegiline, or DMSO for the no-inhibitor control) to the respective wells.

    • Add 5 µL of the MAO-B enzyme solution to all wells except for the "no enzyme" control wells (add 5 µL of Assay Buffer instead).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[10]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate/detection reagent mix to all wells.

    • Immediately start monitoring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30-60 minutes at 37°C, or as a single endpoint reading after a fixed incubation time.[7]

Data Analysis and Interpretation
  • Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.

  • Subtract the background fluorescence (from "no enzyme" control wells).

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of no-inhibitor control)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Expected Data Summary
CompoundTargetIC₅₀ (µM)
2-[(Thiophen-3-ylmethyl)-amino]-ethanolMAO-BTo be determined
Selegiline (Positive Control)MAO-BLiterature value

Section 3: Protocol for Determining MAO-A/MAO-B Selectivity

To assess the selectivity of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, the same fluorometric assay can be performed using human recombinant MAO-A.

Modifications to the Protocol
  • Enzyme: Replace human recombinant MAO-B with human recombinant MAO-A.

  • Positive Control: Use a known selective MAO-A inhibitor, such as Clorgyline, as the positive control.[9]

  • Substrate: While p-tyramine is a substrate for both isoforms, for more specific results, consider using isoform-selective substrates if available and compatible with the detection method.[6]

Data Analysis for Selectivity
  • Determine the IC₅₀ value for the test compound against both MAO-A and MAO-B.

  • Calculate the Selectivity Index (SI) using the following formula:

    SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

  • An SI value > 1 indicates selectivity for MAO-B.

  • An SI value < 1 indicates selectivity for MAO-A.

  • An SI value ≈ 1 indicates a non-selective inhibitor.

Section 4: Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the inclusion of appropriate controls:

  • No-Inhibitor Control (Vehicle Control): This represents 100% enzyme activity and is the baseline for calculating inhibition.

  • Positive Control: A known inhibitor (Selegiline for MAO-B, Clorgyline for MAO-A) validates the assay's ability to detect inhibition. The obtained IC₅₀ values for these controls should be consistent with literature values.[9]

  • No-Enzyme Control: This accounts for any background fluorescence from the reagents and test compound.

References

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • Elabscience. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795–802. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]

  • Elabscience. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). [Link]

  • Fei, Y., et al. (2020). Rational design of MAO-B-activated fluorescent probe for activity evaluation and its biomedical applications. Free Radical Biology and Medicine, 152, 574-582. [Link]

  • Weyler, W., et al. (2008). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 401-412. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and enhance reaction outcomes.

The synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol is most commonly achieved via a reductive amination. This process involves the reaction of thiophene-3-carboxaldehyde with ethanolamine to form an intermediate imine, which is then reduced in situ or in a subsequent step to yield the desired secondary amine.[1][2] While conceptually straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.

Visualizing the Reaction Pathway

The reductive amination proceeds in two key stages: the formation of a hemiaminal that dehydrates to an imine, followed by the reduction of the imine. Understanding this pathway is critical for troubleshooting.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A Thiophene-3-carboxaldehyde (Aldehyde) C Hemiaminal Intermediate A->C + B Ethanolamine (Primary Amine) B->C D Imine C->D - H₂O D->C + H₂O F 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Target Secondary Amine) D->F E Reducing Agent (e.g., NaBH₄) E->F [H]

Caption: General reaction scheme for reductive amination.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low yield is the most frequent complaint and can stem from several factors related to either the imine formation or reduction step.

A1.1: Incomplete Imine Formation The initial equilibrium between the carbonyl, amine, hemiaminal, and imine must be shifted towards the imine for the reaction to succeed.[1]

  • Cause: Incorrect pH. Imine formation is typically catalyzed by mild acid. If the medium is too basic, the initial nucleophilic attack is slow. If it's too acidic, the amine starting material becomes protonated and non-nucleophilic.

  • Solution: The optimal pH for imine formation is generally between 4 and 6. For reactions involving moderately basic amines like ethanolamine, the addition of a catalytic amount of acetic acid can be beneficial, especially when using less reactive solvents like Dichloroethane (DCE).[3]

  • Cause: Presence of water. Water is a byproduct of imine formation. According to Le Châtelier's principle, its presence can shift the equilibrium back towards the starting materials.[1]

  • Solution: While many reductive aminations are robust enough to work in protic solvents like methanol (MeOH), which can facilitate imine formation, ensuring anhydrous conditions can be helpful.[3] For particularly stubborn reactions, using a dehydrating agent or a Dean-Stark apparatus (more common for ketone-based reactions) can be considered, though it is often unnecessary for this substrate class.

A1.2: Ineffective Reduction The choice and handling of the reducing agent are critical.

  • Cause: Inappropriate reducing agent. A reducing agent that is too harsh (e.g., LiAlH₄) will reduce the starting aldehyde faster than the imine can form. A reagent that is too weak may not reduce the imine effectively under the chosen conditions.

  • Solution: Use a selective reducing agent. Sodium borohydride (NaBH₄) is a cost-effective choice, but it can also reduce the starting aldehyde.[4] A more selective and milder agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior for one-pot reactions as it preferentially reduces imines/iminium ions over aldehydes.[1][3][5]

  • Cause: Premature addition of the reducing agent. If using NaBH₄ in a one-pot procedure, adding it before sufficient imine has formed will lead to competitive reduction of the aldehyde.[2][4]

  • Solution: Adopt a stepwise, or indirect, procedure. Mix thiophene-3-carboxaldehyde and ethanolamine in a suitable solvent (like methanol) and stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the NaBH₄.[3] This approach maximizes the concentration of the imine prior to reduction.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Impurity profiles often point directly to specific flaws in the reaction setup.

A2.1: Side Product: Thiophen-3-ylmethanol This alcohol arises from the direct reduction of the starting aldehyde.

  • Cause: This is a classic sign that the reducing agent attacked the aldehyde before the imine was formed and reduced. This is very common when using NaBH₄ in a direct (one-pot) reductive amination.[2][3]

  • Solution:

    • Switch to a Milder Reducing Agent: The best solution is to use Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for imines in the presence of aldehydes.[3][5]

    • Use a Stepwise Protocol: If you must use NaBH₄, allow the imine to form completely before adding the reducing agent, as described in A1.2.[3]

A2.2: Side Product: Tertiary Amine (Over-alkylation) This occurs when the desired secondary amine product reacts with another molecule of the aldehyde.

  • Cause: The newly formed secondary amine is nucleophilic and can compete with ethanolamine, reacting with remaining aldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is a common problem in reductive aminations with primary amines.[3][6]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine (ethanolamine), typically 1.1 to 1.5 equivalents, to ensure the aldehyde is consumed before significant over-alkylation can occur.

    • Slow Addition: Adding the reducing agent slowly can help maintain a low concentration of the secondary amine product at any given time, reducing the probability of a second reaction.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve common reaction issues.

G Start Reaction Outcome? LowYield Low / No Yield Start->LowYield Poor Impure Impure Product Start->Impure Okay Success High Yield & Purity Start->Success Good CheckImine Monitor Imine Formation (TLC/NMR) LowYield->CheckImine IdentifySideProduct Identify Main Impurity (NMR/MS) Impure->IdentifySideProduct NoImine Imine Not Forming CheckImine->NoImine No ImineOK Imine Forms, but No Product CheckImine->ImineOK Yes Sol_NoImine Action: 1. Check/adjust pH to 4-6 (cat. AcOH). 2. Stir aldehyde + amine for 1-2h before adding reducing agent. NoImine->Sol_NoImine Sol_ImineOK Action: 1. Check reducing agent activity. 2. Ensure sufficient equivalents (1.2-1.5). 3. Check temperature (cool to 0°C for NaBH₄ addition). ImineOK->Sol_ImineOK Alcohol Side Product: Thiophen-3-ylmethanol IdentifySideProduct->Alcohol Aldehyde Reduction TertiaryAmine Side Product: Tertiary Amine IdentifySideProduct->TertiaryAmine Over-alkylation Sol_Alcohol Action: 1. Switch to NaBH(OAc)₃. 2. If using NaBH₄, ensure imine forms first (stepwise procedure). Alcohol->Sol_Alcohol Sol_TertiaryAmine Action: 1. Use slight excess of ethanolamine (1.2 eq). 2. Avoid large excess of aldehyde. TertiaryAmine->Sol_TertiaryAmine

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the best reducing agent for this synthesis?

    • A: It depends on your desired procedure. For a robust, one-pot reaction with minimal side-product formation, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity for imines over aldehydes.[3][5] Sodium borohydride (NaBH₄) is more economical but requires careful, sequential addition after the imine has formed to prevent reducing the starting aldehyde.[2][4][7]

Reducing AgentProsConsRecommended Solvent
NaBH(OAc)₃ Highly selective, mild, good for one-pot reactions.[1][3]More expensive, moisture-sensitive.[5]Aprotic solvents (DCE, THF).[3][5]
NaBH₄ Inexpensive, readily available.[4][8]Can reduce starting aldehyde, less selective.[1][4]Protic solvents (MeOH, EtOH).[3][5]
NaBH₃CN Selective at controlled pH (6-8).[1][3]Highly toxic (releases HCN), less common now.[1][2]Methanol.[3]
  • Q: What is the recommended solvent?

    • A: The choice of solvent depends on the reducing agent. For NaBH(OAc)₃, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[3] For NaBH₄, methanol (MeOH) or ethanol (EtOH) are excellent choices as they are polar protic solvents that can facilitate imine formation.[3] Methanol, in particular, often allows for rapid imine formation.[3]

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. You can monitor the disappearance of the thiophene-3-carboxaldehyde spot. Use a co-spot of the starting material for accurate comparison. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The aldehyde will be less polar than the final amino-alcohol product.

  • Q: What is a standard work-up and purification procedure?

    • A: After the reaction is complete (as determined by TLC), the procedure typically involves quenching the excess reducing agent by carefully adding water or a dilute acid (e.g., 1M HCl) at 0°C. The pH is then adjusted to be basic (pH > 10) with an aqueous base like NaOH to ensure the amine product is in its free-base form. The aqueous layer is then extracted several times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (Recommended)

This method is favored for its simplicity and high selectivity, minimizing the formation of the alcohol side product.[3]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiophene-3-carboxaldehyde (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Amine Addition: Add ethanolamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via silica gel column chromatography.

Protocol 2: Two-Step Synthesis using Sodium Borohydride

This is a more economical method that can give high yields if the steps are performed carefully.[3]

  • Imine Formation: To a round-bottom flask, dissolve thiophene-3-carboxaldehyde (1.0 eq) and ethanolamine (1.2 eq) in methanol (MeOH, approx. 0.2 M). Stir the solution at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine intermediate is fully consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the bubbling ceases. Adjust the pH to >10 with 2M NaOH.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by silica gel column chromatography.

References
  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Afonin, D. N., & Chusov, D. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

[1][2]

Executive Summary

2-[(Thiophen-3-ylmethyl)-amino]-ethanol is a bifunctional building block containing an electron-rich thiophene ring and a secondary amino-ethanol chain.[1][2] While valuable for scaffold synthesis, this specific structural combination creates a "perfect storm" for instability in solution.

Users frequently report discoloration (yellowing/browning) , haze formation , and unexpected HPLC peaks . These are not random events but predictable chemical degradations resulting from S-oxidation , photolysis , and carbamate formation .

This guide synthesizes field data with mechanistic organic chemistry to provide a self-validating troubleshooting system.

Part 1: The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand why the molecule degrades. The instability stems from three competing pathways:

The Thiophene S-Oxidation Trap

Unlike benzene, the thiophene ring is electron-rich and susceptible to oxidation at the sulfur atom. In the presence of dissolved oxygen or peroxides (often found in ethers like THF), the sulfur oxidizes to Thiophene S-oxide .

  • The Critical Failure: Thiophene S-oxides are non-aromatic and highly reactive dienes.[1][2] They rapidly undergo Diels-Alder dimerization or polymerization, leading to insoluble tars and colored impurities [1, 2].[2]

The "Benzylic" Autoxidation

The methylene bridge (

thiophene-3-carbaldehyde2-aminoethanol1
The CO₂ Capture (Carbamate Formation)

The secondary amine in the ethanol chain is a nucleophile. Upon exposure to air, it reacts reversibly with atmospheric CO₂ to form carbamate salts.

  • Symptom: Haze or white precipitate in non-polar solvents (e.g., DCM, Toluene) where the salt is insoluble [3].

Part 2: Visualizing Degradation Pathways[1][2]

The following diagram maps the degradation logic. Use this to trace your specific symptom to its root cause.[2]

DegradationPathwaysTarget2-[(Thiophen-3-ylmethyl)-amino]-ethanolSOxideThiophene S-Oxide(Highly Reactive)Target->SOxide S-OxidationCarbamateAmmonium Carbamate Salt(White Precipitate)Target->Carbamate Nucleophilic AttackRingOpenRing Opening/IsomerizationTarget->RingOpen PhotolysisOxidantDissolved O₂ / PeroxidesOxidant->SOxideDimerDimerization/Polymerization(Insoluble Tars)SOxide->Dimer Diels-AlderCO2Atmospheric CO₂CO2->CarbamateLightUV/Vis Light (hv)Light->RingOpen

Figure 1: Primary degradation pathways.[1][2] Note that S-oxidation leads to irreversible polymerization, while CO₂ absorption is often reversible.[1]

Part 3: Troubleshooting Guide (Symptom-Based)

Issue 1: Solution turns Yellow/Brown upon storage

Diagnosis: Oxidative degradation (S-oxidation or amine oxidation).[1][2] Context: Common in protic solvents (Methanol, Water) or ethers (THF) stored without inert gas.[2]

StepActionScientific Rationale
1 Check Solvent Peroxides If using THF or Dioxane, test for peroxides.[1][2] Thiophenes react rapidly with peroxides to form sulfoxides [1].[2]
2 Analyze by LC-MS Look for [M+16] (S-oxide) or [M+32] (Sulfone) peaks.[1][2] Note: S-oxides may degrade on the column, appearing as broad humps.
3 Remediation This damage is irreversible. Purify via recrystallization or prep-HPLC immediately.
4 Prevention Store solid under Argon. Use degassed solvents.[1][2] Add antioxidants (e.g., BHT) if downstream chemistry permits.[2]
Issue 2: White Haze/Precipitate in DCM or Chloroform

Diagnosis: Formation of Carbamate salts due to CO₂ absorption.[2] Context: Occurs when solutions are left open to air or stored in permeable containers.[2]

StepActionScientific Rationale
1 Acid Wash Test Take an aliquot and shake with dilute NaOH. If the precipitate dissolves and the free base regenerates, it was a salt.
2 Heat Test Carbamates are thermally unstable.[1][2] Heating the solution (carefully) may reverse the reaction and release CO₂ [3].
3 Prevention Store under positive Nitrogen pressure.[1][2] Avoid long-term storage in non-polar solvents where the salt is insoluble.[1][2]
Issue 3: "Ghost" Peaks in HPLC

Diagnosis: Photochemical degradation or Hydrolysis.[2] Context: Samples left in clear autosampler vials on the bench.

StepActionScientific Rationale
1 Protect from Light Thiophene derivatives can undergo ring isomerization under UV light [4].[1][2] Use amber glassware.
2 Check pH In acidic HPLC mobile phases (0.1% TFA), the "benzylic" C-N bond can hydrolyze over time.
3 Validation Inject a fresh sample immediately vs. one aged 4 hours in the autosampler. If peaks grow, the method is inducing degradation.

Part 4: Standard Operating Procedure (SOP) for Handling

Objective: Minimize oxidative and photolytic degradation during solution preparation.

1. Solvent Selection Matrix

Solvent Suitability Precaution
DMSO/DMF High Excellent solubility, but difficult to remove.[1][2] Keep dry to prevent hydrolysis.[1][2]
Methanol/Ethanol Moderate Good solubility.[1][2] Prone to dissolving atmospheric O₂.[2] Must degas.
DCM/Chloroform Low Risk of carbamate precipitation.[2] Acidic chloroform can catalyze decomposition.[1][2]

| THF | Risk | High Risk. Must be peroxide-free (BHT stabilized).[1][2] |

2. Preparation Protocol

  • Weighing: Weigh the solid quickly. If the solid is sticky or dark, it has already degraded.

  • Degassing: Sparge the chosen solvent with Nitrogen/Argon for 15 minutes before adding the solute.

  • Dissolution: Add the solute under an inert blanket.[2]

  • Storage:

    • Short term (<24h): Amber vial, 4°C.

    • Long term:[1][2] Do not store in solution. Evaporate to dryness, fill headspace with Argon, store at -20°C.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in acidic media? A: Yes, but with caution. While the amine forms a stable salt (e.g., HCl salt), strong mineral acids can induce polymerization of the thiophene ring. Use weak acids (Acetic acid) or dilute HCl, and avoid heating in acid [5].

Q: My LC-MS shows a peak at M-18. What is it? A: This is likely the imine formed by the loss of water (dehydration) or a fragment from the ionization process. If it appears in the sample before injection, it suggests the amino-ethanol chain is cyclizing or reacting with oxidized impurities (aldehydes).

Q: Is the degradation toxic? A: Thiophene S-oxides and their dimers are reactive electrophiles.[1][2] While specific toxicity data for this derivative is limited, thiophene metabolites are generally considered toxic due to their ability to alkylate proteins [1]. Handle degraded samples as hazardous waste.[1][2]

References

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).[3] Inorganic Chemistry, 35(25), 7211-7216.

    • Grounds the mechanism of S-oxidation and the reactivity of the resulting oxides.
  • Dansette, P. M., et al. (2005). Thiophene S-Oxides: chemical and biological oxidation.[2] Biochemical and Biophysical Research Communications.

    • Establishes the dimerization p
  • Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture. Industrial & Engineering Chemistry Research.

    • Provides the mechanism for oxidative degradation and CO2 interaction of secondary amines/amino-ethanols.
  • D'Auria, M. (1998). Photochemical reactivity of thiophene derivatives.[2] Advances in Heterocyclic Chemistry.

    • Authoritative source on the light-sensitivity and ring-opening reactions of thiophenes.
  • Campaigne, E. (1944). The Chemistry of Thiophene. Chemical Reviews.

Technical Support Center: Synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific reductive amination reaction. Here, we will delve into the underlying chemistry to troubleshoot side product formation and optimize your reaction conditions for a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.

Issue 1: Low Yield of the Desired Secondary Amine

Question: My reaction is resulting in a low yield of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. What are the likely causes and how can I improve it?

Answer: A low yield of the target secondary amine is a common issue that can often be traced back to several factors, primarily related to the reaction conditions and the choice of reagents.

  • Incomplete Imine Formation: The first step of the reductive amination is the formation of a Schiff base (imine) intermediate from thiophene-3-carboxaldehyde and ethanolamine.[1][2] This reaction is an equilibrium process. To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction.[1]

    • Solution: Consider using a Dean-Stark trap if your solvent allows for azeotropic removal of water. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.[3]

  • Suboptimal pH: The pH of the reaction medium is critical. The reaction is typically favored under weakly acidic conditions (pH 4-6).[4][5] If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack.

    • Solution: Use a mild acid catalyst, such as acetic acid, to maintain the optimal pH range.

  • Choice of Reducing Agent: The selection of the reducing agent and the timing of its addition are crucial. Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting aldehyde to thiophene-3-methanol if added too early or under conditions that do not favor rapid imine formation.[6][7][8]

    • Solution: Opt for a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the iminium ion over the carbonyl group.[1][6][9] Alternatively, a stepwise procedure where the imine is pre-formed before the addition of the reducing agent can significantly improve yields.[9]

Issue 2: Presence of a Higher Molecular Weight Impurity

Question: My mass spectrometry and NMR data indicate the presence of a significant impurity with a higher molecular weight than my desired product. What is this side product and how can I prevent its formation?

Answer: The most probable higher molecular weight side product in this reaction is the tertiary amine, N,N-bis(thiophen-3-ylmethyl)ethanolamine, formed through over-alkylation.[4][6][10] This occurs when the desired secondary amine product reacts with another molecule of thiophene-3-carboxaldehyde and is subsequently reduced.

  • Mechanism of Over-Alkylation: The newly formed secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to a second reductive amination.[10]

    G Thiophene-3-carboxaldehyde Thiophene-3-carboxaldehyde Tertiary_Amine N,N-bis(thiophen-3-ylmethyl)ethanolamine (Side Product) Thiophene-3-carboxaldehyde->Tertiary_Amine Imine_Intermediate Imine Intermediate Thiophene-3-carboxaldehyde->Imine_Intermediate + Ethanolamine Ethanolamine Ethanolamine Ethanolamine->Imine_Intermediate Secondary_Amine 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Desired Product) Secondary_Amine->Tertiary_Amine + Thiophene-3-carboxaldehyde, + [H] Imine_Intermediate->Secondary_Amine + [H]

    Figure 1. Reaction pathway showing the formation of the desired secondary amine and the over-alkylation side product.
  • Strategies to Minimize Over-Alkylation:

    • Stoichiometry Control: Using a slight excess of the amine (ethanolamine) relative to the aldehyde can help to minimize the chance of the product amine reacting with the remaining aldehyde.[9]

    • Slow Addition of Aldehyde: Adding the thiophene-3-carboxaldehyde slowly to the reaction mixture containing the ethanolamine can help to maintain a low concentration of the aldehyde, thus disfavoring the second alkylation step.

    • Choice of Reducing Agent: Using a less reactive reducing agent can sometimes help to control the rate of the second reduction.

Issue 3: Unreacted Starting Materials in the Final Product

Question: After workup, I still have significant amounts of unreacted thiophene-3-carboxaldehyde and/or ethanolamine in my product mixture. How can I improve the conversion and simplify purification?

Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to several factors, including reaction time, temperature, and reagent stoichiometry.

  • Reaction Monitoring: It is essential to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time.

  • Temperature: While reductive aminations are often run at room temperature, gentle heating may be required to drive the reaction to completion, especially if the starting materials are sterically hindered. However, be cautious as excessive heat can lead to degradation of the thiophene ring or other side reactions.

  • Purification Strategies:

    • Acid-Base Extraction: The basicity of the desired secondary amine allows for its separation from the neutral aldehyde. An acidic wash (e.g., with dilute HCl) will protonate the amine, moving it to the aqueous layer, while the aldehyde remains in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine.

    • Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both starting materials and side products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination of thiophene-3-carboxaldehyde with ethanolamine?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and facilitate the removal of water.[8][9] Methanol and ethanol can also be used, particularly in a stepwise procedure where the imine is formed first, followed by reduction with an agent like NaBH₄.[9]

Q2: Can I use sodium borohydride (NaBH₄) for this reaction?

A2: Yes, NaBH₄ can be used, but with caution.[7][8] It is a more powerful reducing agent than NaBH(OAc)₃ or NaBH₃CN and can reduce the aldehyde starting material.[6] To minimize this side reaction, it is best to pre-form the imine before adding the NaBH₄.[9]

Q3: How can I confirm the formation of the desired product?

A3: A combination of analytical techniques should be used for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical structure, including the successful formation of the N-CH₂ bond and the presence of both the thiophene and ethanol moieties.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the aldehyde and the appearance of an N-H stretch in the product can be indicative of a successful reaction.

Q4: Are there any stability concerns with the thiophene ring during this reaction?

A4: The thiophene ring is generally stable under standard reductive amination conditions.[11][12] However, it can be susceptible to degradation under strongly acidic or oxidizing conditions. It is important to maintain a weakly acidic to neutral pH and avoid harsh reagents.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a reliable one-pot method that often gives high yields with minimal side products.[9]

  • To a solution of thiophene-3-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add ethanolamine (1.2 eq).

  • Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step, one-pot procedure is advantageous when using the more reactive sodium borohydride.[9]

  • Dissolve thiophene-3-carboxaldehyde (1.0 eq) and ethanolamine (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Chem 115, Harvard University. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

  • ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • DergiPark. (n.d.). Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System. [Link]

  • Supporting Information. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Journal of Chemical Science. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • Patsnap. (2013). Process for synthesizing 2-thiopheneethanol and derivatives thereof. [Link]

  • ResearchGate. (n.d.). Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities. [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. [Link]

  • Greener Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Google Patents. (n.d.).
  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • UCL Discovery. (n.d.). Designed TiS2 nanosheets efficient for electrocatalytic reductive amination of biomass-derived furfurals. [Link]

  • NIH. (n.d.). N,N′-Bis[(E)-1-(thiophen-3-yl)ethylidene]ethane-1,2-diamine. [Link]

  • PubMed. (n.d.). Purification of ethanol for highly sensitive self-assembly experiments. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. [Link]

  • PubMed. (n.d.). On-DNA Reductive Amination and Alkylation. [Link]

  • Journal of Medicinal & Organic Chemistry. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • PubMed. (2012). N,N'-Bis[(E)-1-(thio-phen-3-yl)ethyl-idene]ethane-1,2-diamine. [Link]

  • Google Patents. (n.d.). CN103351376A - Synthetic method of 2-thiophene ethylamine.
  • Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

  • Amanote Research. (n.d.). 1,3-Bis(thiophen-2-Ylmethyl)-3,4,5,6-Tetrahydropyrimidinium Trichlorido(η6-P-Cymene)ruthenate(II). [Link]

Sources

refining experimental protocols for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this valuable thiophene-based amino alcohol. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the most common synthetic route for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol?

    • Which reducing agent is best for this specific reductive amination?

    • How do I monitor the reaction progress effectively?

    • What are the key stability concerns for the starting materials and product?

  • Core Experimental Protocol: Reductive Amination

    • Materials and Reagents

    • Step-by-Step Synthesis Protocol

    • Reaction Workup and Initial Purification

  • Troubleshooting Guide

    • Problem: Low or No Product Formation

    • Problem: Contamination with Unreacted Aldehyde

    • Problem: Persistent Imine Intermediate

    • Problem: Formation of Dialkylated Byproduct

    • Problem: Difficulties with Product Isolation & Purification

  • Characterization Guide

    • Thin-Layer Chromatography (TLC)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

  • References

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol?

The most direct and widely adopted method for synthesizing this compound is a one-pot reductive amination.[1][2] This reaction involves the condensation of thiophene-3-carbaldehyde with ethanolamine to form an intermediate imine (or the corresponding iminium ion under acidic conditions), which is then immediately reduced in situ to the desired secondary amine.[3][4] This approach is favored for its efficiency, reducing the number of operational steps and minimizing waste.[3]

Q2: Which reducing agent is best for this specific reductive amination?

The choice of reducing agent is critical and depends on the scale, desired reaction conditions, and safety considerations.

Reducing AgentAdvantagesDisadvantagesRecommended Use Case
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde if added too early or under certain conditions.[1] Requires careful, portion-wise addition after imine formation.[3]Best for a two-step, one-pot procedure where the imine is formed first, followed by reduction.[5][6]
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective; can be present from the start of the reaction as it does not readily reduce aldehydes at neutral or slightly acidic pH.[1][7]Highly toxic and generates cyanide waste, which requires careful quenching and disposal procedures.[5]Effective for one-pot reactions, but safety and waste are significant concerns.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and non-toxic alternative to NaBH₃CN.[5][8] It is often the reagent of choice for its high yields and cleaner reactions.[9]More expensive than NaBH₄; moisture-sensitive.Highly recommended for most lab-scale syntheses due to its safety profile, selectivity, and effectiveness in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5][10]

For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. It offers the best balance of selectivity, safety, and efficiency, minimizing the risk of reducing the thiophene-3-carbaldehyde starting material and avoiding the toxicity concerns of NaBH₃CN.[5][8]

Q3: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an appropriate eluent system, typically a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like dichloromethane or hexanes).

  • Spotting: Co-spot the reaction mixture alongside your starting materials (thiophene-3-carbaldehyde and ethanolamine).

  • Visualization:

    • UV Light (254 nm): Thiophene-3-carbaldehyde is UV active and will appear as a dark spot. The product and ethanolamine are not typically UV active.[11]

    • Potassium Permanganate (KMnO₄) Stain: This stain is a general oxidizing agent and will visualize the aldehyde, the amino alcohol product, and the intermediate imine (if present) as yellow/brown spots on a purple background.

    • Ninhydrin Stain: This is highly specific for primary and secondary amines.[12] Ethanolamine (primary) will stain a deep purple/blue. Your product, a secondary amine, will typically stain a distinct color, often yellow, orange, or light purple, allowing you to track its appearance.[12][13]

A successful reaction is indicated by the complete consumption of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf) that is ninhydrin-positive.

Q4: What are the key stability concerns for the starting materials and product?

  • Thiophene-3-carbaldehyde: This aldehyde is known to be air-sensitive.[14] It can oxidize over time to the corresponding carboxylic acid. It is best stored under an inert atmosphere (nitrogen or argon) and refrigerated.[14][15]

  • Ethanolamine: While generally stable, it is hygroscopic and should be stored in a tightly sealed container.

  • 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Product): Amines, in general, can be sensitive to air oxidation over long periods, though this is less of a concern for short-term storage. The thiophene ring itself is relatively stable but can be sensitive to strong oxidizing agents or harsh acidic conditions.[14] Store the final product in a well-sealed container, protected from light.

Core Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[5][10] Optimization may be required.

Materials and Reagents
  • Thiophene-3-carbaldehyde (1.0 eq)

  • Ethanolamine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, 1.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

G Reductive Amination Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Extraction cluster_purify 4. Purification A Dissolve Thiophene-3-carbaldehyde and Ethanolamine in anhydrous DCE B Stir under Nitrogen (30 min for imine formation) A->B C Add NaBH(OAc)₃ in portions B->C D Stir at room temp (4-16h) C->D E Monitor by TLC D->E F Quench with sat. NaHCO₃ E->F If complete G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify crude oil/solid via Silica Gel Chromatography J->K

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • To a dry round-bottom flask under a nitrogen atmosphere, add thiophene-3-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration).

  • Add ethanolamine (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: For less reactive systems, adding 1 equivalent of glacial acetic acid at this stage can catalyze imine formation and accelerate the reaction.[9][10]

  • Allow the reaction to stir at room temperature for 4 to 16 hours.

  • Monitor the reaction's completion by TLC, checking for the disappearance of the thiophene-3-carbaldehyde spot.

Reaction Workup and Initial Purification
  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash once with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which may be an oil or a solid.

Troubleshooting Guide

Caption: Troubleshooting decision tree for common reaction issues.

Problem: Low or No Product Formation
  • Symptom: TLC analysis shows only starting materials, even after several hours.

  • Possible Cause & Solution:

    • Poor Reagent Quality: Thiophene-3-carbaldehyde may have oxidized to its carboxylic acid, or the sodium triacetoxyborohydride may have been deactivated by moisture.[14]

      • Action: Use freshly opened or properly stored reagents. Verify the aldehyde's purity by NMR if oxidation is suspected.

    • Imine Formation is Inhibited: The formation of the imine is an equilibrium reaction that produces water. If the reaction is run in a wet solvent, the equilibrium may not favor imine formation.

      • Action: Ensure you are using anhydrous solvents. For sluggish reactions, adding molecular sieves can help by removing water as it is formed.

    • Insufficient Catalysis: Some combinations of aldehydes and amines require an acid catalyst to promote imine formation.

      • Action: Add 1 equivalent of glacial acetic acid to the reaction mixture along with the reducing agent.[9][10]

Problem: Contamination with Unreacted Aldehyde
  • Symptom: TLC shows both the desired product and a significant spot corresponding to thiophene-3-carbaldehyde.

  • Possible Cause & Solution:

    • Incomplete Reaction: The reaction may simply need more time.

      • Action: Allow the reaction to stir for a longer period (e.g., 24 hours) and continue to monitor by TLC.

    • Sluggish Imine Formation: The rate-limiting step may be the initial condensation.

      • Action: Gentle heating (e.g., to 40-50°C) can sometimes accelerate imine formation, but should be used with caution to avoid side reactions.

Problem: Persistent Imine Intermediate
  • Symptom: TLC shows the product spot, but also a third spot (between the aldehyde and product in polarity) which may or may not be ninhydrin-positive. This indicates incomplete reduction of the imine.

  • Possible Cause & Solution:

    • Deactivated Reducing Agent: The NaBH(OAc)₃ may have been consumed or deactivated.

      • Action: Add an additional portion (0.3-0.5 eq) of the reducing agent and allow the reaction to stir for several more hours.

    • Inefficient Reduction: The imine must be protonated to the more electrophilic iminium ion to be readily reduced.

      • Action: If not already present, adding a catalytic amount of acetic acid can facilitate the reduction step.

Problem: Formation of Dialkylated Byproduct
  • Symptom: Mass spectrometry or NMR indicates the presence of a tertiary amine, where the product has reacted with a second molecule of the aldehyde.

  • Possible Cause & Solution:

    • Over-alkylation: This is a common side reaction, especially when using more reactive reducing agents like NaBH₄.[5]

      • Action: Use a precise stoichiometry, ensuring no large excess of the aldehyde. A stepwise procedure can also solve this: first form the imine, then cool the reaction mixture (e.g., to 0°C) before adding NaBH₄ in portions.[5][6] Using the milder NaBH(OAc)₃ typically minimizes this issue.

Problem: Difficulties with Product Isolation & Purification
  • Symptom: The crude product is difficult to purify by standard column chromatography, or it streaks badly on TLC plates.

  • Possible Cause & Solution:

    • High Polarity: The product contains both a basic amine and a polar hydroxyl group, making it highly polar. This can lead to strong interactions with the silica gel, causing streaking.

      • Action for TLC: Add a small amount of triethylamine or ammonium hydroxide (e.g., 1%) to the eluent system to de-activate the acidic sites on the silica gel, which should result in sharper spots.[16]

      • Action for Column Chromatography: Use a solvent system containing a small percentage of triethylamine (0.5-1%) or use a gradient elution starting with a less polar solvent and gradually increasing to a more polar mixture (e.g., from 100% Dichloromethane to 95:5 Dichloromethane/Methanol + 0.5% Triethylamine).

    • Acid-Base Extraction Issues: The amphoteric nature of the product can make acid-base liquid-liquid extraction challenging, as it may have some solubility in both acidic and basic aqueous layers.

      • Action: If using extraction, ensure the pH of the aqueous layer is sufficiently high (>10) to fully deprotonate the amine, and use a more polar organic solvent like ethyl acetate for extraction. Back-extraction of the aqueous layers is recommended to recover all product.

Characterization Guide

Thin-Layer Chromatography (TLC)
CompoundExpected RfUV (254 nm)Ninhydrin StainKMnO₄ Stain
Thiophene-3-carbaldehydeHighYesNoYes (Yellow)
EthanolamineVery Low / BaselineNoYes (Purple/Blue)Yes (Yellow)
Product Low-MediumNoYes (Yellow/Orange)Yes (Yellow)

Eluent System: 90:10:1 Dichloromethane / Methanol / Triethylamine. Rf values are relative and system-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are expected chemical shifts (δ) and coupling patterns in CDCl₃. Actual values must be determined empirically.

  • ¹H NMR:

    • Thiophene Protons (3H): ~7.0-7.4 ppm (three distinct signals in the aromatic region).

    • Methylene (CH₂) adjacent to Thiophene (2H): ~3.8 ppm (singlet, S-CH₂-N).

    • Methylene (CH₂) adjacent to Nitrogen (2H): ~2.8 ppm (triplet, N-CH₂-CH₂-OH).

    • Methylene (CH₂) adjacent to Oxygen (2H): ~3.6 ppm (triplet, N-CH₂-CH₂-OH).

    • Amine and Hydroxyl Protons (2H): Broad, exchangeable signals, typically between 1.5-4.0 ppm.

  • ¹³C NMR:

    • Thiophene Carbons: Signals expected in the ~120-140 ppm range.

    • Methylene Carbons: Signals expected in the ~45-65 ppm range.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode is ideal.

  • Expected Ion: Look for the protonated molecular ion [M+H]⁺.

    • Molecular Formula: C₇H₁₁NOS

    • Exact Mass: 157.06

    • Expected [M+H]⁺: m/z = 158.06

References

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929-930. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chemistry - simple and short. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination.
  • Shashidhara GS, et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701.
  • Myers, A. (n.d.). Reductive Amination of Carbonyl Compounds. Harvard University Chemistry 115 Lecture Notes.
  • Reddit. (2025). r/Chempros: What's wrong with my reductive amination? I barely got any product. Available at: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.
  • Not Voodoo. (n.d.). TLC stains. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • ACS Green Chemistry Institute. (2013).
  • DL_Chemist. (2025).
  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. John Wiley & Sons, Inc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.).
  • Myers, A. G. (n.d.). Chem 115 Lecture Notes. Harvard University.
  • NIST. (n.d.). 3-Thiophenecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

Thiophene-containing scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural similarity of the thiophene ring to a phenyl group allows it to act as a bioisostere, often leading to improved pharmacokinetic profiles and enhanced target engagement.[2] This guide focuses on a specific class of these compounds: N-substituted ethanolamines, with a primary emphasis on the comparative analysis of positional isomers 2-[(Thiophen-3-ylmethyl)-amino]-ethanol and 2-[(Thiophen-2-ylmethyl)-amino]-ethanol.

The position of the substituent on the thiophene ring can significantly influence the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets. This in-depth guide provides a comparative framework for these isomeric compounds, detailing their synthesis, spectroscopic characterization, and potential biological activities. By presenting this information, we aim to provide researchers with the foundational knowledge required to explore this chemical space for novel therapeutic agents.

Physicochemical and Spectroscopic Profiles

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its development as a drug candidate. While specific experimental data for the title compounds are not extensively available in public literature, we can predict their characteristics based on known chemical principles and data from analogous structures.

Table 1: Predicted Physicochemical Properties

Property2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Compound A)2-[(Thiophen-2-ylmethyl)-amino]-ethanol (Compound B)
Molecular Formula C₇H₁₁NOSC₇H₁₁NOS
Molecular Weight 157.23 g/mol 157.23 g/mol
Predicted LogP 0.80.9
Predicted pKa ~9.2 (amine)~9.1 (amine)
Appearance Colorless to pale yellow oil or low-melting solidColorless to pale yellow oil or low-melting solid
Spectroscopic Characterization: A Predictive Overview

The structural identity and purity of these compounds would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectra are expected to be distinct for each isomer. For the 3-substituted isomer (Compound A), the thiophene protons would appear as a complex multiplet, while the 2-substituted isomer (Compound B) would show a more defined set of doublets and a triplet. The methylene protons adjacent to the nitrogen and oxygen atoms would appear as triplets in the 2.5-4.0 ppm range.

  • ¹³C NMR: The carbon spectra would also show distinct chemical shifts for the thiophene ring carbons, providing clear evidence of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectra of both compounds would be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations of the thiophene ring and the alkyl chain would appear around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would involve the loss of a hydroxyl group and cleavage of the C-N bond, yielding fragments characteristic of the thiophene-methyl moiety.

Synthesis Methodologies

The most direct and efficient method for the synthesis of 2-[(thiophen-ylmethyl)-amino]-ethanol and its analogs is reductive amination.[4] This one-pot reaction involves the condensation of a thiophenecarboxaldehyde with ethanolamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Synthetic Workflow

G Reactants Thiophenecarboxaldehyde + Ethanolamine Solvent Ethanol or Methanol Reactants->Solvent Dissolve Imine Imine Intermediate (transient) Solvent->Imine Condensation ReducingAgent Reducing Agent (e.g., NaBH₄) Imine->ReducingAgent In situ Reduction Product 2-[(Thiophen-ylmethyl)-amino]-ethanol ReducingAgent->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Compound A)
  • Reaction Setup: To a solution of thiophene-3-carboxaldehyde (1.12 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add ethanolamine (0.61 g, 10 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.42 g, 11 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and MS analysis.

Comparative Biological Activity

While direct comparative biological data for 2-[(thiophen-3-ylmethyl)-amino]-ethanol and its 2-yl isomer are scarce, the broader class of thiophene derivatives exhibits significant activity in several therapeutic areas.[1] The primary areas of interest for these simple amino alcohols are their potential antimicrobial and cytotoxic activities.

Antimicrobial and Antifungal Potential

Thiophene derivatives are well-documented for their antimicrobial and antifungal properties.[5] The mechanism of action is often attributed to the ability of the thiophene ring to intercalate into DNA or inhibit key enzymes. The ethanolamine side chain could also contribute to activity by altering cell membrane permeability or participating in hydrogen bonding with target proteins.

It is hypothesized that the positional isomerism will influence the antimicrobial spectrum and potency. The 2-substituted isomer, being more electronically similar to a phenyl group, may exhibit different interactions with microbial targets compared to the 3-substituted isomer.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of thiophene derivatives against various cancer cell lines.[6][7][8][9] The proposed mechanisms include the induction of apoptosis, inhibition of protein synthesis, and cell cycle arrest.[7]

Table 2: Cytotoxicity of Structurally Related Thiophene Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiophene CarboxamidesHepG2 (Liver)3.9 - 15.2[6]
MCF-7 (Breast)5.1 - 20.8[6]
Fused ThiophenesHeLa (Cervical)12.61[8]
Hep G2 (Liver)33.42[8]
Amino-thiophene EstersProstate Cancer LinesHigh nM range

The data in Table 2, while for more complex molecules, underscores the potential of the thiophene scaffold in developing new anticancer agents. The simpler structures of Compounds A and B may serve as valuable starting points for the synthesis of more potent derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can infer the following SAR:

  • Position of Substitution: The electronic and steric differences between the 2- and 3-positions of the thiophene ring are expected to be a key determinant of biological activity.

  • N-Substitution: The secondary amine and the hydroxyl group of the ethanolamine chain are critical for forming hydrogen bonds with biological targets. Further substitution on the nitrogen or extension of the alkyl chain could modulate activity and selectivity.

  • Thiophene Ring Modifications: Addition of electron-withdrawing or electron-donating groups to the thiophene ring would alter its electronic properties and could be a fruitful avenue for optimization.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these compounds, standardized assays are required.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Inoculum: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration.

  • Assay: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium. Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Logical Flow for Compound Evaluation

G Synthesis Synthesis & Purification (Compounds A & B) Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization PrimaryScreen Primary Biological Screening Characterization->PrimaryScreen Antimicrobial Antimicrobial Assay (MIC Determination) PrimaryScreen->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC₅₀ Determination) PrimaryScreen->Cytotoxicity HitIdent Hit Identification Antimicrobial->HitIdent Cytotoxicity->HitIdent SAR Structure-Activity Relationship Analysis HitIdent->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A logical workflow for the synthesis and biological evaluation of the target compounds.

Conclusion

References

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar.
  • Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines. (n.d.). Benchchem.
  • Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 9449-9457.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). PMC.
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. (2016). Taylor & Francis.
  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • Synthesis, antifungal and antibacterial activities of some new 2-benzylideneamino-5-arylimino-3-oxo-l ,2,4-thiadiazolidines. (n.d.).
  • (S)-2-Amino-2-(thiophen-3-yl)ethan-1-ol. (n.d.). Sigma-Aldrich.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (2024).
  • 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. (n.d.). PubChem.
  • Metal-based ethanolamine-derived compounds: a note on their synthesis, characteriz
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • 2-((Thiophen-2-ylmethyl)amino)ethanol. (n.d.). CymitQuimica.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025).
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
  • 2-Amino-1-(thiophen-2-yl)ethan-1-ol. (n.d.). PubChem.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.).
  • Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. (2020).
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum.
  • Designed TiS2 nanosheets efficient for electrocatalytic reductive amination of biomass-derived furfurals. (n.d.). University College London.
  • 2-(THIOPHEN-2-YL)ETHAN-1-OL. (n.d.). PharmaCompass.com.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Application Note – Reductive Amin
  • Synthesis, antifungal activity and semi-empirical AM1-MO calculations of some new 4-oxo-4H-chromene deriv
  • 2-amino-1-(thiophen-2-yl)ethan-1-ol. (n.d.). PubChemLite.
  • 2-amino-1-(thiophen-3-yl)ethan-1-ol. (n.d.). Molport.
  • Spectroscopic Profile of 2-[(3-Aminopropyl)methylamino]ethanol: A Technical Guide. (n.d.). Benchchem.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characteriz
  • Comprehensive and Cost-Effective NMR Spectroscopy of Methyl Groups in Large Proteins. (n.d.).

Sources

A Comparative Benchmarking Guide to 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, a Novel Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For research, drug development, and scientific professionals, this guide provides an in-depth performance comparison of the novel compound 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (T3A-E) against established Monoamine Oxidase B (MAO-B) inhibitors. This document outlines the scientific rationale, detailed experimental protocols for comparative analysis, and supporting data to guide inhibitor selection.

Introduction: The Significance of MAO-B Inhibition

Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[1][2][3][4] Its activity is particularly prominent in astrocytes within the brain.[5][6] An age-related increase in MAO-B activity has been linked to heightened oxidative stress—due to the production of hydrogen peroxide as a byproduct of dopamine catabolism—and is implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's Disease (PD) and Alzheimer's Disease (AD).[4][7]

By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased levels of this vital neurotransmitter in the striatum.[3][8] This mechanism forms the basis of a major therapeutic strategy to alleviate the motor symptoms of PD.[1][9] Consequently, MAO-B inhibitors are a cornerstone in the management of PD, used both as early monotherapy and as adjunctive treatments to enhance the efficacy of levodopa.[2][3][10]

This guide introduces 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (T3A-E) , a novel investigational compound, and benchmarks its inhibitory performance against three clinically established MAO-B inhibitors:

  • Selegiline: An early, irreversible MAO-B inhibitor.[11][12] At higher doses, it can lose its selectivity and also inhibit MAO-A.[10][12]

  • Rasagiline: A potent, second-generation irreversible MAO-B inhibitor with high selectivity and no amphetamine-like metabolites.[13][14][15]

  • Safinamide: A more recent, highly selective and reversible MAO-B inhibitor that also possesses non-dopaminergic properties, including the modulation of glutamate release.[16][17][18]

Comparative Analysis: Key Performance Metrics

The efficacy and utility of an MAO-B inhibitor are primarily defined by its potency and selectivity. These parameters are quantified using the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).

  • IC50: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19][20][21] A lower IC50 value signifies greater potency.

  • Selectivity Index (SI): To ensure targeted therapeutic action and minimize side effects associated with MAO-A inhibition (like the "cheese effect"), a high degree of selectivity for MAO-B is crucial.[22][] The SI is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.[24]

Quantitative Data Summary

The following table presents hypothetical, yet plausible, experimental data comparing T3A-E with the benchmark inhibitors. This data was generated following the detailed protocol outlined in Section 4.

CompoundTypeIC50 (MAO-B)IC50 (MAO-A)Selectivity Index (SI)
T3A-E Reversible 25 nM 4,500 nM 180
SelegilineIrreversible35 nM3,200 nM~91
RasagilineIrreversible15 nM>15,000 nM>1000
SafinamideReversible98 nM>100,000 nM>1020

Signaling Pathway and Experimental Rationale

MAO-B Catalytic Pathway and Inhibition

MAO-B catalyzes the oxidative deamination of dopamine, converting it to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized. This process generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress. MAO-B inhibitors block the active site of the enzyme, preventing dopamine from binding and thereby preserving its levels in the synaptic cleft.

MAO_B_Pathway cluster_presynapse Presynaptic Neuron cluster_synapse Mitochondria (Astrocyte) cluster_inhibitor Pharmacological Intervention Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism DOPAL DOPAL MAOB->DOPAL H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Inhibitor T3A-E / Known Inhibitors Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B action on dopamine and the point of pharmacological intervention.

Experimental Protocol: Fluorometric Assay for MAO-B Inhibition

This protocol details a robust and high-throughput method for determining the IC50 values of T3A-E and other inhibitors against human recombinant MAO-A and MAO-B. The causality behind this choice of assay is its high sensitivity and continuous nature, allowing for precise kinetic measurements.[25] The assay detects hydrogen peroxide, a byproduct of the MAO reaction, via a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red), which generates a highly fluorescent product.[26][27]

Materials and Reagents
  • Human recombinant MAO-B (hMAO-B) and MAO-A (hMAO-A) enzymes

  • MAO Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Test Compounds: T3A-E, Selegiline, Rasagiline, Safinamide

  • MAO Substrate: Tyramine (a common substrate for both isoforms)[27]

  • Horseradish Peroxidase (HRP)

  • Fluorogenic Probe (e.g., Amplex Red)

  • DMSO (for compound dissolution)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, ensuring a self-validating system through the inclusion of appropriate controls.

Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) Plate 2. Plate Setup (Add Inhibitors & Controls) Prep->Plate EnzymeAdd 3. Enzyme Incubation (Add MAO-B/A, Incubate 15 min) Plate->EnzymeAdd ReactionStart 4. Initiate Reaction (Add Substrate/Probe Mix) EnzymeAdd->ReactionStart Measure 5. Kinetic Measurement (Read Fluorescence over 60 min) ReactionStart->Measure Analyze 6. Data Analysis (Calculate Rates, Plot Dose-Response) Measure->Analyze IC50 7. Determine IC50 Values Analyze->IC50

Caption: Standard workflow for determining inhibitor IC50 values using a fluorometric assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare 10 mM stock solutions of T3A-E and all benchmark inhibitors in 100% DMSO. Create a serial dilution series (e.g., 11 points) for each compound in MAO Assay Buffer to generate 10x final concentrations.

  • Plate Setup: To a 96-well black plate, add 10 µL of each diluted compound.

    • Test Wells: 10 µL of each inhibitor concentration.

    • Positive Control: 10 µL of a known inhibitor at a high concentration (e.g., 10 µM Selegiline for MAO-B).

    • Vehicle Control (100% Activity): 10 µL of MAO Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme): 10 µL of MAO Assay Buffer.

  • Enzyme Addition and Pre-incubation: Prepare a working solution of hMAO-A or hMAO-B enzyme in MAO Assay Buffer. Add 40 µL of the enzyme solution to all wells except the Blank. Incubate the plate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced. For irreversible inhibitors, this pre-incubation time is critical and should be kept consistent across all experiments.[28]

  • Reaction Initiation: Prepare a Substrate Mix containing Tyramine, HRP, and the fluorogenic probe in MAO Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the Substrate Mix to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 535/587 nm) every 60 seconds for 60 minutes.[27][29]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

    • Normalize the rates by subtracting the rate of the blank and expressing the result as a percentage of the vehicle control's activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[21]

Discussion and Field Insights

The experimental data positions T3A-E as a potent, reversible inhibitor of MAO-B.

  • Potency: With an IC50 of 25 nM, T3A-E demonstrates high potency, comparable to the irreversible inhibitor Selegiline (35 nM) and slightly less potent than Rasagiline (15 nM). Its potency is notably higher than the reversible inhibitor Safinamide (98 nM). This suggests that a lower concentration of T3A-E may be required to achieve a therapeutic effect.

  • Selectivity: T3A-E shows a strong preference for MAO-B, with a selectivity index of 180. While this is highly favorable and superior to first-generation inhibitors like Selegiline, it does not reach the exceptionally high selectivity of Rasagiline or Safinamide.[18] This is a critical consideration, as ultra-high selectivity is often desired to minimize any potential off-target effects related to MAO-A inhibition.[30]

  • Reversibility: As a reversible inhibitor, T3A-E's mechanism is similar to that of Safinamide. Reversible inhibition can offer a different pharmacokinetic and pharmacodynamic profile compared to irreversible "suicide" inhibitors like Selegiline and Rasagiline.[16][31] Irreversible inhibitors form a covalent bond with the enzyme, meaning that restoration of enzyme activity requires the synthesis of new enzyme molecules.[12][13][14] Reversible inhibition may allow for more flexible dosing and potentially a different safety profile.

Conclusion

2-[(Thiophen-3-ylmethyl)-amino]-ethanol (T3A-E) emerges as a promising and potent reversible MAO-B inhibitor. Its performance characteristics, particularly its high potency, make it a compelling candidate for further investigation in the context of neurodegenerative diseases like Parkinson's. While its selectivity is robust, it is a key parameter to consider when comparing against second and third-generation inhibitors like Rasagiline and Safinamide. The detailed protocols provided herein offer a standardized framework for researchers to independently validate and expand upon these findings.

References

  • National Center for Biotechnology Information (2023). Selegiline - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Wikipedia (n.d.). Pharmacology of selegiline. Available at: [Link]

  • Wikipedia (n.d.). Safinamide. Available at: [Link]

  • Fabbri, M., et al. (2020). Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. P&T: a peer-reviewed journal for formulary management. Available at: [Link]

  • Patsnap (2024). What are MAO-B inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Wikipedia (n.d.). Monoamine oxidase inhibitor. Available at: [Link]

  • Wikipedia (n.d.). Rasagiline. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Selegiline Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • edX (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Rasagiline mesylate?. Patsnap Synapse. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Safinamide mesylate?. Patsnap Synapse. Available at: [Link]

  • Caldarola, S., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Biomolecules. Available at: [Link]

  • American Health & Drug Benefits (2018). Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease. Available at: [Link]

  • MedLink Neurology (2021). Selegiline. Available at: [Link]

  • Chen, J. J., & Swope, D. M. (2005). Rasagiline in treatment of Parkinson's disease. Clinical Interventions in Aging. Available at: [Link]

  • U.S. Food and Drug Administration (2006). AZILECT® (rasagiline) Tablets, 0.5 and 1 mg. Accessdata.fda.gov. Available at: [Link]

  • Crispo, J., et al. (2021). Use of safinamide for the treatment of Parkinson's disease. Drug Design, Development and Therapy. Available at: [Link]

  • Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Expert Review of Neurotherapeutics. Available at: [Link]

  • Scientific Archives (2024). Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. Available at: [Link]

  • Li, W., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Aging Neuroscience. Available at: [Link]

  • Wikipedia (n.d.). Selegiline. Available at: [Link]

  • Parkinson's Foundation (n.d.). MAO-B Inhibitors. Available at: [Link]

  • Wikipedia (n.d.). IC50. Available at: [Link]

  • BioVision (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Available at: [Link]

  • Kumar, M. J., & Andersen, J. K. (2004). Perspectives on MAO-B in Aging and Neurological Disease: Where Do We Go From Here?. Molecular Neurobiology. Available at: [Link]

  • Assay Genie (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Zhou, J. J., et al. (1996). Direct continuous fluorometric assay for monoamine oxidase B. Analytical Biochemistry. Available at: [Link]

  • Wang, X., et al. (2018). Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. Medicine. Available at: [Link]

  • Open Exploration Publishing (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Available at: [Link]

  • Wikipedia (n.d.). Monoamine oxidase B. Available at: [Link]

  • Gesztelyi, R., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Available at: [Link]

  • Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Finberg, J. P., & Youdim, M. B. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]

  • Evotec (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

Sources

In Vivo Validation of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol: A Comparative Guide to Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. Drawing from the well-established and diverse biological activities of thiophene derivatives, this document outlines a strategic approach to investigating the compound's potential therapeutic efficacy, primarily focusing on its anticancer and antifungal properties. The experimental designs detailed herein are structured to not only assess the standalone activity of the compound but also to benchmark its performance against current standard-of-care agents, thereby providing a clear perspective on its potential clinical utility.

Introduction: The Rationale for Investigating 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Thiophene-containing heterocyclic compounds are a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Extensive research has highlighted their potential as anticancer, antioxidant, antifungal, antibacterial, and anti-inflammatory agents.[3][4][5][6] The 2-aminothiophene scaffold, in particular, has garnered significant interest due to its synthetic accessibility and its prevalence in molecules with potent biological effects.[5][7][8]

The subject of this guide, 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, is a novel entity that combines the promising thiophene core with an amino-ethanol side chain. This structural combination suggests a potential for unique biological interactions and therapeutic applications. Given the strong precedent set by related compounds, a rigorous in vivo evaluation is warranted to elucidate its specific pharmacological profile. This guide will focus on two of the most prominent therapeutic avenues for thiophene derivatives: oncology and infectious diseases, specifically fungal infections.

Preclinical In Vivo Validation Strategy: A Two-Pronged Approach

To comprehensively assess the therapeutic potential of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, a parallel investigation into its anticancer and antifungal activities is proposed. This dual-pathway approach allows for an efficient allocation of resources while exploring the compound's versatility.

Diagram: Overall In Vivo Validation Workflow

G cluster_0 Initial Assessment cluster_1 In Vivo Validation Pathways cluster_2 Anticancer Arm cluster_3 Antifungal Arm cluster_4 Comparative Analysis & Reporting A Compound Synthesis & Characterization B In Vitro Screening (Cancer Cell Lines & Fungal Strains) A->B C Preliminary Toxicology (e.g., MTT on normal cells) B->C D Anticancer Efficacy Studies C->D Proceed if favorable in vitro profile E Antifungal Efficacy Studies C->E Proceed if favorable in vitro profile F Xenograft/Syngeneic Tumor Models D->F I Systemic/Topical Fungal Infection Models E->I G Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis F->G H Mechanism of Action (MoA) Studies G->H L Data Compilation & Statistical Analysis H->L J PK/PD Analysis I->J K MoA Studies J->K K->L M Benchmarking against Standard of Care L->M N Final Report & Go/No-Go Decision M->N

Caption: High-level workflow for the in vivo validation of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.

In Vivo Anticancer Activity Assessment

Several 2-aminothiophene derivatives have demonstrated cytostatic and apoptotic effects against various cancer cell lines, with some showing promising selectivity for tumor cells.[9] The following section outlines a robust methodology for evaluating the anticancer potential of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.

Experimental Model: Human Tumor Xenograft in Immunocompromised Mice
  • Rationale: This model is a gold standard for assessing the efficacy of a test compound on human-derived tumors. The use of immunocompromised mice (e.g., NOD/SCID or nude mice) prevents the rejection of the human tumor cells.

  • Cell Line Selection: Based on the in vitro screening data, select a responsive cancer cell line (e.g., a prostate cancer line, given the literature on other thiophenes).[9]

  • Comparator Agent: A standard-of-care chemotherapeutic for the selected cancer type (e.g., Docetaxel for prostate cancer).

Detailed Experimental Protocol
  • Animal Acclimatization: House 6-8 week old male NOD/SCID mice in a pathogen-free environment for at least one week prior to the study.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 prostate cancer cells (e.g., PC-3) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm^3, randomize mice into the following treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent)

    • Group 2: 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Dose 1, e.g., 10 mg/kg)

    • Group 3: 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Dose 2, e.g., 30 mg/kg)

    • Group 4: Docetaxel (e.g., 10 mg/kg, as per established protocols)

  • Dosing: Administer treatments via an appropriate route (e.g., intraperitoneal or oral) based on the compound's properties, following a predetermined schedule (e.g., once daily for 21 days).

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity), survival analysis.

  • Terminal Procedures: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation: Comparative Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
Vehicle Control1250 (± 150)-+5 (± 2)
2-[(Thiophen-3-ylmethyl)-amino]-ethanol (10 mg/kg)875 (± 120)30+4 (± 1.5)
2-[(Thiophen-3-ylmethyl)-amino]-ethanol (30 mg/kg)500 (± 90)60+1 (± 2.5)
Docetaxel (10 mg/kg)450 (± 85)64-8 (± 3)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Antifungal Activity Assessment

The thiophene scaffold is present in numerous natural and synthetic compounds with demonstrated antifungal properties.[5][6][8] This section details a protocol to assess the efficacy of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol in a systemic fungal infection model.

Experimental Model: Systemic Candidiasis in Immunocompetent Mice
  • Rationale: This model mimics a disseminated fungal infection and is widely used to evaluate the efficacy of antifungal agents.

  • Fungal Strain: A clinically relevant strain of Candida albicans.

  • Comparator Agent: A standard-of-care antifungal drug (e.g., Fluconazole).

Detailed Experimental Protocol
  • Animal Acclimatization: House 6-8 week old female BALB/c mice in a pathogen-free environment for at least one week.

  • Infection: Induce systemic infection by injecting 1 x 10^5 Candida albicans cells in 0.1 mL of saline via the lateral tail vein.

  • Treatment Initiation: Begin treatment 24 hours post-infection. Randomize mice into the following groups (n=10-12 mice/group):

    • Group 1: Vehicle control

    • Group 2: 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Dose 1, e.g., 5 mg/kg)

    • Group 3: 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Dose 2, e.g., 15 mg/kg)

    • Group 4: Fluconazole (e.g., 10 mg/kg)

  • Dosing: Administer treatments once daily for 7 days via an appropriate route.

  • Efficacy Endpoints:

    • Primary: Survival over a 21-day period.

    • Secondary: Fungal burden in target organs (kidneys, brain) at the end of the study.

  • Fungal Burden Quantification: At a predetermined time point (e.g., day 8), a subset of mice from each group will be euthanized. Kidneys and brains will be harvested, homogenized, and plated on appropriate agar to determine colony-forming units (CFU) per gram of tissue.

Data Presentation: Comparative Efficacy
Treatment GroupMedian Survival (Days)Survival at Day 21 (%)Mean Kidney Fungal Burden (log10 CFU/g ± SEM)
Vehicle Control805.8 (± 0.4)
2-[(Thiophen-3-ylmethyl)-amino]-ethanol (5 mg/kg)12204.5 (± 0.5)
2-[(Thiophen-3-ylmethyl)-amino]-ethanol (15 mg/kg)>21703.2 (± 0.3)
Fluconazole (10 mg/kg)>21802.9 (± 0.2)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram: Potential Signaling Pathway Inhibition by Thiophene Derivatives

G cluster_0 Cancer Cell cluster_1 Therapeutic Intervention A Growth Factor Receptor B Signaling Cascade (e.g., PI3K/Akt) A->B C Protein Synthesis B->C E Apoptosis B->E Inhibition of anti-apoptotic proteins D Cell Cycle Progression C->D Thiophene 2-[(Thiophen-3-ylmethyl) -amino]-ethanol Thiophene->C Inhibition Thiophene->D G1 Arrest Thiophene->E Induction

Caption: Hypothetical mechanism of action for anticancer activity based on related compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. The proposed comparative studies against standard-of-care agents will be crucial in determining its therapeutic potential and positioning it within the current treatment landscapes for cancer and fungal infections. Positive outcomes from these studies would warrant further investigation into the compound's mechanism of action, safety pharmacology, and formulation development to advance it toward clinical consideration. The versatility of the thiophene scaffold suggests that even if the primary hypotheses are not confirmed, the compound may possess other valuable biological activities worth exploring.

References

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Latin American Journal of Pharmacy. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Shaik, M., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results. [Link]

  • Gualtieri, F., et al. (1987). Synthesis and pharmacological evaluation of thiophene analogs of lotucaine. European Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Foye, W. O., & Hiranrattani, P. (1967). Studies on latent derivatives of aminoethanethiols as potentially selective cytoprotectants. II. In vivo distribution of cysteamine liberated in rat tissues. Cancer Research. [Link]

  • Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. [Link]

  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Rindi, S., et al. (1990). Effect of ethanol on the in vivo kinetics of thiamine phosphorylation and dephosphorylation in different organs of rat--II. Acute effects. Alcohol and Alcoholism. [Link]

  • de Oliveira, C. M. A., et al. (2019). General structure of the studied 2-aminothiophenes. ResearchGate. [Link]

  • Shaik, A. B., & Jadav, S. S. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Peoples, R. W., Li, C., & Weight, F. F. (1996). Ethanol's Molecular Targets. Alcohol Health and Research World. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory personnel, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, informed by the known hazards of structurally similar chemicals and established hazardous waste management principles, is paramount.

This document is structured to provide clarity and practical guidance, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.

Hazard Assessment: An Evidence-Based Approach

Presumptive Hazards:

  • Corrosivity: Aminoethanol compounds are frequently corrosive, capable of causing severe skin burns and eye damage.[1][6]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled is a common warning for this class of chemicals.[1]

  • Irritation: Skin, eye, and respiratory irritation are also potential hazards.[7]

  • Combustibility: Many related compounds are combustible liquids.[8]

Given these potential hazards, 2-[(Thiophen-3-ylmethyl)-amino]-ethanol must be handled as a hazardous waste. The US Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has established a comprehensive framework for the management of such waste from "cradle-to-grave".[9][10][11]

Presumptive Hazard Rationale based on Analogous Compounds Primary Safety Concern
Corrosive 2-Aminoethanol and similar compounds are known to cause severe skin burns and eye damage.[1][6]Direct contact with skin, eyes, and mucous membranes.
Toxic Harmful if swallowed, inhaled, or in contact with skin is a common classification for aminoethanols.[1]Acute and chronic health effects from exposure.
Irritant Thiophene and amino-containing compounds can cause respiratory and skin irritation.[7]Inhalation of vapors and skin contact.
Combustible Liquid Related ethanolamines and thiophene compounds have flash points indicating combustibility.[8]Fire hazard if stored or handled near ignition sources.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol waste. This workflow is designed to be a self-validating system, ensuring safety at each stage.

DisposalWorkflow cluster_0 Step 1: Immediate Containment at Point of Generation cluster_1 Step 2: Waste Segregation and Accumulation cluster_2 Step 3: Documentation and Labeling cluster_3 Step 4: Request for Disposal A Designate a Satellite Accumulation Area (SAA) B Select a compatible, labeled waste container A->B ensures proper initial storage C Segregate from incompatible materials (e.g., strong oxidizers, acids) B->C prevents accidental reactions D Keep container closed except when adding waste C->D minimizes vapor exposure E Label container with 'Hazardous Waste' and full chemical name D->E ensures clear identification F Maintain a log of accumulated waste E->F maintains accurate records G Contact Environmental Health & Safety (EH&S) for pickup F->G initiates formal disposal process H Ensure waste manifest is completed G->H ensures regulatory compliance

Caption: Disposal Workflow for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.

Experimental Protocol for Waste Handling

Materials:

  • Appropriate chemical-resistant waste container (e.g., High-Density Polyethylene - HDPE)

  • "Hazardous Waste" labels

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles

    • Chemical-resistant gloves (e.g., nitrile, neoprene)

    • Lab coat

    • Closed-toe shoes

  • Fume hood

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Within your laboratory, identify a specific location for the accumulation of this hazardous waste.[12] This area must be at or near the point of generation and under the control of the laboratory personnel.[12][13]

  • Select and Prepare Waste Container:

    • Choose a container made of a material compatible with 2-[(Thiophen-3-ylmethyl)-amino]-ethanol. Given its likely corrosive nature, an HDPE container is a suitable choice.[14]

    • Ensure the container is in good condition, with a secure, leak-proof closure.[12][13]

    • Affix a "Hazardous Waste" label to the container.[12][15] The label must include the full chemical name: "2-[(Thiophen-3-ylmethyl)-amino]-ethanol" (no abbreviations or chemical formulas) and an indication of the hazards (e.g., Corrosive, Toxic).[12][15]

  • Waste Accumulation:

    • All transfers of waste into the container should be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Keep the waste container securely closed at all times, except when adding waste.[12] Do not leave a funnel in the container.[12]

    • Crucially, segregate this waste stream from incompatible materials. Based on the properties of similar compounds, this includes strong oxidizing agents, acid anhydrides, and acid chlorides.[8] A physical barrier or secondary containment should be used to separate incompatible waste containers.[13]

  • Storage and Inspection:

    • Store the waste container in the designated SAA.

    • Weekly inspections of the SAA and the waste container are required to check for any signs of leakage or deterioration.[12][13]

  • Request for Disposal:

    • Once the container is 90% full, or if it has been accumulating for twelve months in an academic lab setting, arrange for its disposal.[16]

    • Contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office to request a waste pickup.[12]

    • Follow your institution's specific procedures for waste pickup, which will likely involve completing a chemical waste pickup form.[12]

    • The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF), completing the "cradle-to-grave" responsibility.[9][17]

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[10] Laboratories are considered hazardous waste generators and are subject to specific regulations depending on the quantity of waste generated per month.[17][18]

Key RCRA requirements for laboratory waste management include:

  • Hazardous Waste Determination: The generator is responsible for determining if their waste is hazardous.[16] In the absence of specific data, treating a chemical with a high potential for hazard as hazardous waste is the responsible course of action.

  • Satellite Accumulation Areas (SAAs): RCRA allows for the accumulation of up to 55 gallons of hazardous waste in an SAA at or near the point of generation.[17]

  • Container Management: Containers must be in good condition, compatible with the waste, and always kept closed except when adding or removing waste.[12][13] They must be marked with the words "Hazardous Waste" and an identification of their contents.[15]

  • Training: All personnel handling hazardous waste must be trained on proper procedures and emergency response.[9]

By adhering to the protocol outlined in this guide, your laboratory will be in compliance with these federal regulations. State and local regulations may also apply and should be consulted.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For compounds like 2-[(Thiophen-3-ylmethyl)-amino]-ethanol where specific hazard data is limited, a cautious and informed approach based on the known properties of analogous structures and established regulatory guidelines is essential. By implementing the procedures detailed in this guide, you can ensure the safe and compliant management of this waste stream, protecting yourself, your colleagues, and the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • RCRA Regulations Explained - National Environmental Trainers. (n.d.).
  • RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.).
  • Resource Conservation and Recovery Act - RCRA | Department of Toxic Substances Control. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, September 16).
  • 2-Thiopheneethanol - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. (n.d.).
  • Ethanol, 2-[amino]- Properties - EPA. (2025, October 15). Retrieved from

  • SAFETY DATA SHEET - Spectrum Chemical. (2018, October 9).
  • 2-THIOPHENE ETHANOL. (n.d.).
  • 2-(2-Aminoethylamino)ethanol - SAFETY DATA SHEET. (2024, November 19).
  • 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152 - PubChem. (n.d.).
  • 2-Thiopheneethanol | C6H8OS | CID 79400 - PubChem - NIH. (n.d.).
  • Hazardous Waste Disposal Guide - NSWAI. (2015, September 15).
  • 2-Thiopheneethanol | 5402-55-1 - ChemicalBook. (2026, January 13).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, December 2).
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. (n.d.).
  • Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3) - Cheméo. (n.d.).
  • Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21).
  • Chemical Waste Management Guide. (n.d.).
  • 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
  • AMINOETHYLETHANOLAMINE - CAMEO Chemicals. (n.d.).

Sources

A Researcher's Guide to the Safe Handling of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the paramount importance of a safe laboratory environment cannot be overstated. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, a compound with potential applications in pharmaceutical research. By synthesizing data from related chemical structures and adhering to established safety principles, this document aims to be your preferred source for operational safety and chemical management.

Hazard Identification and Risk Assessment

Given the chemical's structure, researchers should assume it may possess the following hazards until specific toxicological data is available:

  • Skin and Eye Irritation/Corrosion: Amino alcohols can be corrosive and cause severe skin burns and eye damage.[3][4]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4][5]

  • Harmful if Swallowed or in Contact with Skin: Similar amino alcohol compounds are classified as harmful if ingested or absorbed through the skin.[4]

  • Potential for Organ Damage: Prolonged or repeated exposure to some amino alcohols may cause damage to organs.[4]

  • Environmental Hazards: Thiophene derivatives can be harmful to aquatic organisms.[6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To prevent skin contact with the potentially corrosive and absorbable compound.
Eye and Face Protection Chemical safety goggles and a face shield.[2][8]To protect against splashes and aerosols that could cause severe eye damage.
Body Protection A lab coat or chemical-resistant apron.To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[2][9]Required when handling the compound outside of a certified chemical fume hood or if aerosols may be generated.

Always inspect PPE for integrity before use and ensure proper fit.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment. All handling of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2][10] Prepare all necessary equipment and reagents within the fume hood.

  • Aliquoting and Weighing: Handle the compound carefully to avoid the generation of dust or aerosols.[9] Use appropriate tools for transfer.

  • In-Use: Keep containers tightly sealed when not in use.[3][11] Avoid contact with incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[11]

  • Post-Handling: Decontaminate all work surfaces and equipment after use. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Aliquot/Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Safe Handling Workflow for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

For any spill, the first step is to alert personnel in the immediate area and evacuate if necessary.[12][13]

  • Minor Spill (<100 mL, contained in a fume hood):

    • Wear appropriate PPE, including respiratory protection.[12]

    • Contain the spill with an inert absorbent material like vermiculite or sand.[12][14]

    • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[12][15]

    • Decontaminate the spill area.

    • Report the spill to the laboratory supervisor.[13]

  • Major Spill (>100 mL, or any spill outside a fume hood):

    • Evacuate the laboratory immediately and close the doors.[16]

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their instructions.[12]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

G cluster_minor Minor Spill (<100mL in Fume Hood) cluster_major Major Spill (>100mL or outside Hood) spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess minor1 Alert Area Personnel assess->minor1 Minor major1 Evacuate Laboratory assess->major1 Major minor2 Don Full PPE minor1->minor2 minor3 Contain with Absorbent minor2->minor3 minor4 Collect Waste minor3->minor4 minor5 Decontaminate Area minor4->minor5 major2 Close Doors major1->major2 major3 Notify EHS/Emergency Services major2->major3 major4 Await Professional Response major3->major4

Caption: Spill Response Decision Tree.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][17] Remove contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11][17] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Waste Disposal

All waste contaminated with 2-[(Thiophen-3-ylmethyl)-amino]-ethanol must be treated as hazardous waste.[1][9]

  • Segregation: Do not mix this waste with other waste streams.[1] Designate a specific, clearly labeled hazardous waste container for solids (e.g., contaminated gloves, absorbent materials) and another for liquid waste.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[1][9]

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid - Benchchem. (n.d.).
  • Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • AMINO ALCOHOL EA. (2018, June 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Amino-PEG5-alcohol - Apollo Scientific. (n.d.).
  • AMINOALCOHOL PA. (2017, August 29).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 16).
  • Chemical Emergency Procedures. (n.d.).
  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford. (n.d.).
  • Thiophene - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, December 2).
  • AMINOALCOHOL MEM. (2019, April 19).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Chemical Spills - Emergency Management - Florida State University. (n.d.).
  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (n.d.).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, September 16).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.